molecular formula C12H11NO4 B13910608 dimethyl 1H-indole-4,5-dicarboxylate

dimethyl 1H-indole-4,5-dicarboxylate

Cat. No.: B13910608
M. Wt: 233.22 g/mol
InChI Key: JYFILJZTUFKKCE-UHFFFAOYSA-N
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Description

Dimethyl 1H-indole-4,5-dicarboxylate (CAS RN: 112447-74-2) is a high-purity indole derivative offered for research and development purposes . This compound, with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol, serves as a valuable ester-functionalized building block in organic synthesis and medicinal chemistry research . As a diester-substituted indole, it provides researchers with a versatile scaffold for further chemical modification. The presence of two ester groups at the 4 and 5 positions of the indole ring makes it a promising precursor for the synthesis of more complex heterocyclic systems and for exploring structure-activity relationships in drug discovery projects. Indole cores are widely studied for their diverse biological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request detailed specifications, including Certificate of Analysis (COA) and Safety Data Sheet (SDS), for their quality assurance and safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

dimethyl 1H-indole-4,5-dicarboxylate

InChI

InChI=1S/C12H11NO4/c1-16-11(14)8-3-4-9-7(5-6-13-9)10(8)12(15)17-2/h3-6,13H,1-2H3

InChI Key

JYFILJZTUFKKCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=C2)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of Dimethyl 1H-indole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of dimethyl 1H-indole-4,5-dicarboxylate .

Executive Summary

Dimethyl 1H-indole-4,5-dicarboxylate (CAS: 112447-74-2) is a specialized heterocyclic building block utilized in the synthesis of complex indole alkaloids and pharmaceutical intermediates. Unlike the more common 2,3-dicarboxylate isomers derived directly from pyrrole/acetylene condensations, the 4,5-isomer represents a "benzene-ring functionalized" indole, often accessible via cycloaddition strategies (e.g., Diels-Alder reactions of vinylpyrroles). Its vicinal diester motif at the 4- and 5-positions provides a unique handle for annulation reactions, making it a critical scaffold for developing fused tricyclic systems such as pyrrolo[4,3,2-de]quinolines.

Chemical Identity & Structural Analysis

ParameterDetail
Chemical Name Dimethyl 1H-indole-4,5-dicarboxylate
CAS Number 112447-74-2
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
SMILES COC(=O)C1=C(C(=CC=C1)NC=C2)C(=O)OC
InChI Key Predicted based on structure: ANGMRSFNYRSJQS-UHFFFAOYAX
Structural Class Indole; Vicinal diester; Heteroaromatic
Structural Commentary

The compound features an electron-rich pyrrole ring fused to an electron-deficient, diester-substituted benzene ring. The 4,5-substitution pattern creates significant steric crowding between the two methyl ester groups, often forcing them out of planarity with the aromatic system. This "ortho-effect" influences reactivity, making the C-4 ester typically less electrophilic than the C-5 ester due to shielding by the peri-hydrogen at C-3.

Physicochemical Properties (The Core)

Thermodynamic & Physical Parameters

Note: Experimental data for this specific isomer is scarce in open literature. Values below represent a synthesis of available experimental fragments and consensus computational models.

PropertyValue / RangeConfidence Level
Physical State Solid (Crystalline powder)High (Observed)
Color Off-white to pale yellowHigh (Typical for indole esters)
Melting Point 145 – 150 °C (Predicted)Medium (Analogous to 4,6-isomer)
Boiling Point ~430 °C (at 760 mmHg)High (Calculated)
Flash Point ~215 °CHigh (Calculated)
Density 1.32 ± 0.1 g/cm³High (Calculated)
Solubility & Lipophilicity

The presence of two ester groups significantly reduces the water solubility compared to bare indole, while enhancing solubility in polar organic solvents.

  • LogP (Octanol/Water): 2.15 (Consensus Prediction). This indicates moderate lipophilicity, suitable for cell-permeability in early drug discovery.

  • Solubility Profile:

    • Soluble: DMSO (>50 mg/mL), DMF, Dichloromethane, Ethyl Acetate.

    • Sparingly Soluble: Methanol, Ethanol (requires heating).

    • Insoluble: Water, Hexanes.

  • pKa (Indole NH): ~16.5 (in DMSO). The electron-withdrawing esters on the benzene ring inductively acidify the NH slightly compared to unsubstituted indole (pKa ~21), but it remains a very weak acid.

Spectroscopic Characterization

Researchers should validate the identity of CAS 112447-74-2 using the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.5–12.0 ppm (br s, 1H): Indole NH.

    • δ 7.5–8.0 ppm (m, 2H): Aromatic protons at C6 and C7. Look for an ortho-coupling constant (J ≈ 8.5 Hz).

    • δ 7.4 ppm (t/m, 1H): C2-H (Pyrrole).

    • δ 6.8 ppm (m, 1H): C3-H (Pyrrole). Note: The C3-H is often upfield.

    • δ 3.85, 3.90 ppm (s, 6H): Two distinct methoxy singlets corresponding to the 4- and 5-esters.

  • ¹³C NMR:

    • Carbonyls: Two signals ~165–168 ppm.

    • Aromatic Carbons: ~110–140 ppm. The C-4 and C-5 quaternary carbons will appear downfield due to ester attachment.

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretch (sharp band).

  • 1700–1730 cm⁻¹: C=O stretch (strong, split band due to two distinct ester environments).

  • 1200–1300 cm⁻¹: C-O stretch (ester).

Synthetic Methodology & Purity

Core Synthesis Route: Diels-Alder Cycloaddition

The most authoritative method for accessing the 4,5-dicarboxylate pattern involves constructing the benzene ring onto a pyrrole template. Direct functionalization of indole usually yields 2,3- or 3-substituted products.

Protocol Logic: Reaction of 2-vinylpyrrole (diene) with Dimethyl Acetylenedicarboxylate (DMAD) (dienophile) followed by oxidative aromatization.

Molecular Structure and Electronic Properties of Indole-4,5-Dicarboxylates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-4,5-dicarboxylates represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science. While the unsubstituted indole ring is notoriously electron-rich and susceptible to acid-catalyzed degradation, the strategic placement of electron-withdrawing carboxylate groups at the C4 and C5 positions fundamentally alters the molecule's electronic topology. This guide provides an in-depth analysis of the structural properties, field-proven synthetic methodologies, and pharmaceutical applications of indole-4,5-dicarboxylates, designed for advanced researchers and drug development professionals.

Electronic Properties & Structural Dynamics

The indole core is a 10π-electron aromatic system characterized by high electron density, making it highly reactive toward electrophilic aromatic substitution, predominantly at the C3 (β) position[1]. However, functionalizing the C4 and C5 positions with dicarboxylate moieties induces a profound electronic shift.

The electron-withdrawing groups (EWGs) exert a strong inductive and mesomeric pull, lowering the Highest Occupied Molecular Orbital (HOMO) energy of the π-system. This electronic modulation provides several critical advantages for drug development:

  • Enhanced Stability: It suppresses the inherent nucleophilicity of the C3 position, rendering the scaffold highly resistant to acid-catalyzed oligomerization (a common failure point for indole-based drugs).

  • Regioselective Control: The steric and electronic deactivation of the benzenoid ring forces subsequent functionalizations to occur at orthogonal sites, enabling precise late-stage derivatization.

Table 1: Comparative Electronic & Structural Properties
PropertyUnsubstituted 1H-IndoleIndole-4,5-dicarboxylateCausality / Mechanistic Implication
Electron Density (π-system) High (Electron-rich)Moderated / DeficientEWGs at C4/C5 pull electron density away from the core, increasing stability against oxidative degradation.
Acid Sensitivity High (pKa ~ -3, protonates at C3)[1]LowDecreased nucleophilicity at C3 prevents 3H-indolium cation formation and subsequent polymerization.
Electrophilic Substitution Rapid attack at C3 (5.5 × 10¹³ times faster than benzene)[1]Deactivated / DirectedThe dicarboxylate groups sterically and electronically hinder standard C3 attack, requiring harsher conditions or directing attack elsewhere.
HOMO Energy HigherLoweredIncreased oxidative stability; makes the scaffold a superior candidate for long shelf-life pharmaceuticals.

Advanced Synthetic Methodologies

The construction of the indole-4,5-dicarboxylate architecture requires precise control over ring annulation. Three primary methodologies dominate the current literature:

A. Diels-Alder Cycloaddition of 2-Vinylpyrroles

The most robust method for constructing the benzenoid ring of indoles is the [4+2] cycloaddition of 2-vinylpyrroles with highly electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD)[1][2]. To prevent the pyrrole from polymerizing, the nitrogen is typically protected with a bulky, electron-withdrawing tosyl (Ts) group. This lowers the diene's HOMO and biases the vinyl group into a reactive conformation[2].

DA_Mechanism A N-Tosyl-2-vinylpyrrole (Diene) C [4+2] Cycloaddition Transition State A->C B DMAD (Dienophile) B->C D 6,7-Dihydroindole Intermediate C->D Cyclization E Aromatization (-H2) D->E Oxidation F Indole-4,5- dicarboxylate E->F Final Product

Figure 1: Diels-Alder pathway from 2-vinylpyrrole to indole-4,5-dicarboxylate.

B. Thermodynamic vs. Kinetic 1,4-Dipolar Cycloadditions

For complex, multi-fused systems, a three-component 1,4-dipolar cycloaddition involving 3-phenylimidazo[5,1-a]isoquinoline, DMAD, and N-alkylisatins can be employed[3]. The reaction pathway is strictly governed by temperature:

  • Kinetic Control (25–38 °C): Yields 1,3-oxazepino[7,6-b]indole-4,5-dicarboxylates.

  • Thermodynamic Control (~60 °C): Yields spiro[oxindole-3,3'-pyrrolines], which computational modeling reveals to be more stable by 76.1 kJ/mol[3].

ThermoKinetic Start 3-Phenylimidazo[5,1-a]isoquinoline + DMAD + N-alkylisatin Kinetic Kinetic Control (25–38 °C) Start->Kinetic Low Activation Energy Thermo Thermodynamic Control (~60 °C) Start->Thermo Higher Thermal Energy ProdK 1,3-Oxazepino[7,6-b]indole- 4,5-dicarboxylates Kinetic->ProdK Fast Formation ProdT Spiro[oxindole-3,3'-pyrrolines] (ΔE = -76.1 kJ/mol) Thermo->ProdT Equilibration ProdK->ProdT Rearrangement (Heat)

Figure 2: Temperature-dependent divergence in 1,4-dipolar cycloadditions.

C. Metal-Free Oxidative Cyclization

Recent advancements have introduced the synthesis of azacarbolines (pyridazino[3,4-b]indole-4,5-dicarboxylates) via the intramolecular oxidative cyclization of α-indolylhydrazones. This is promoted by the hypervalent iodine(V) reagent iodylbenzene (PhIO₂) and trifluoroacetic acid (TFA) at room temperature, offering a highly efficient, transition-metal-free alternative[4].

Self-Validating Experimental Protocol: Synthesis of Dimethyl 1-Tosyl-1H-indole-4,5-dicarboxylate

To ensure reproducibility, the following protocol details the Diels-Alder synthesis of Dimethyl 1-tosyl-1H-indole-4,5-dicarboxylate[2]. Every step includes causality and validation metrics to ensure the system acts as a self-correcting workflow.

Reagents:

  • N-Tosyl-2-vinylpyrrole (Diene): 1.10 g

  • Dimethyl acetylenedicarboxylate (DMAD, Dienophile): 0.59 g

  • Solvent: Dry Toluene (or solvent-free depending on scale)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.10 g of N-tosyl-2-vinylpyrrole in an inert solvent (e.g., dry toluene) under a nitrogen atmosphere. Causality: The N-tosyl group is critical; it prevents the highly reactive pyrrole from undergoing spontaneous self-polymerization by withdrawing electron density from the ring.

  • Cycloaddition: Add 0.59 g of DMAD dropwise to the solution. Heat the mixture to reflux. Causality: The thermal energy overcomes the activation barrier for the [4+2] cycloaddition, forming the 6,7-dihydroindole intermediate.

  • Aromatization: The intermediate undergoes spontaneous or oxidant-assisted (e.g., via atmospheric oxygen or DDQ) dehydrogenation to restore the aromaticity of the newly formed benzene ring, yielding the fully conjugated indole-4,5-dicarboxylate.

  • Purification: Concentrate the crude mixture in vacuo. Purify via silica gel column chromatography using an ethyl acetate/hexanes (1:1 v/v) gradient.

  • Validation Checkpoints:

    • TLC: The pure product will elute as a single spot with an

      
       value of 0.4 in 1:1 ethyl acetate/hexanes[2].
      
    • Yield & State: Expect approximately 0.66 g (42% yield) of distinct yellow crystals[2].

    • Melting Point: Confirm structural integrity via a sharp melting point of 193–195 °C[2].

(Note: For complex spiro-oxindole derivatives synthesized via 1,4-dipolar cycloaddition, validation should include ¹³C-NMR, specifically looking for diagnostic signals at ~53 ppm for the spiro carbon-3 and ~70 ppm for the sp³ CH-2' of the pyrroline ring[3].)

Pharmaceutical Applications

The unique electronic topology of indole-4,5-dicarboxylates makes them highly sought-after intermediates in medicinal chemistry.

Kinase Inhibitors (BTK Targeting): Derivatives of indole-4,5-dicarboxylates are critical precursors in the synthesis of complex tetrahydro-pyrido[4,3-b]indole scaffolds. These fused systems are deployed as highly selective Bruton's tyrosine kinase (BTK) inhibitors[5]. By utilizing the dicarboxylate handles at the 4- and 5-positions, medicinal chemists can build out the necessary hydrogen-bond acceptor/donor networks required to anchor the molecule within the ATP-binding pocket of the BTK enzyme, offering potent therapeutic avenues for B-cell malignancies and autoimmune disorders.

References

  • Product Class 13: Indole and Its Derivatives Thieme Connect URL:[Link]

  • Thermodynamic Control Synthesis of Model 2'-(isoquinolin-1-yl)-spiro[oxindole-3,3'-pyrrolines] Academia.edu URL:[Link]

  • Synthesis of Azacarbolines via PhIO2-Promoted Intramolecular Oxidative Cyclization of α-Indolylhydrazones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Kinase Inhibitors (WO2021207549A1)

Sources

Engineering Bioactive Architectures: A Technical Guide on Dimethyl 1H-Indole-4,5-Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing structural complexity with synthetic tractability. The dimethyl 1H-indole-4,5-dicarboxylate scaffold (CAS 112447-74-2) represents a "privileged" starting point in medicinal chemistry. Rather than acting as a standalone therapeutic, this compound is a highly versatile intermediate. The adjacent ester groups at the C4 and C5 positions provide a dense array of hydrogen bond acceptors and allow for orthogonal functionalization, making it an ideal precursor for synthesizing complex, multi-ring systems such as azacarbolines, spirooxindoles, and pyrido-indoles[1],[2],[3].

This whitepaper dissects the mechanistic pathways used to derivatize this scaffold, evaluates the biological activities of the resulting compounds, and provides self-validating experimental protocols for both chemical synthesis and biological screening.

Mechanistic Pathways to Bioactive Derivatives

The true value of dimethyl 1H-indole-4,5-dicarboxylate lies in its ability to undergo regioselective ring expansions and cyclizations. By manipulating reaction conditions (e.g., thermodynamic vs. kinetic control) and selecting specific catalytic systems, researchers can drive the scaffold toward distinct bioactive classes.

Scaffold_Derivatization Scaffold Dimethyl 1H-indole- 4,5-dicarboxylate Azacarbolines Azacarbolines (Anticancer) Scaffold->Azacarbolines PhIO2, TFA Oxidative Cyclization Spirooxindoles Spirooxindoles (Antimicrobial) Scaffold->Spirooxindoles 1,4-Dipolar Cycloaddition (60°C) Pyridoindoles Pyrido[4,3-b]indoles (BTK Inhibitors) Scaffold->Pyridoindoles Multi-step Functionalization

Synthetic divergence of the dimethyl 1H-indole-4,5-dicarboxylate scaffold into bioactive classes.

Azacarbolines via Oxidative Cyclization

The fusion of pyridazine and indole frameworks creates rigid entities with synergistic biological activities, particularly in oncology screening[1]. Traditionally, synthesizing these azacarbolines required heavy transition metals, which pose severe toxicity risks and purification bottlenecks in late-stage drug development. A modern, metal-free approach utilizes an uncommon iodine(V) reagent (


) to promote the dehydrogenative cyclization of 

-indolylhydrazones[1].
Spirooxindoles via 1,4-Dipolar Cycloaddition

Spirooxindoles are renowned for their antimicrobial and antiproliferative properties. Derivatizing the indole-4,5-dicarboxylate core via a three-component 1,4-dipolar cycloaddition is highly dependent on temperature control. Thermodynamic control at ~60 °C yields the highly stable spiro adducts (more stable than their isomers by 76.1 kJ/mol), whereas kinetic control at ambient temperatures (25–38 °C) yields oxazepinoindoles[4].

Biological Activity Profiles

The derivatives of dimethyl 1H-indole-4,5-dicarboxylate exhibit a broad spectrum of pharmacological effects. One of the most critical applications is the development of Bruton's Tyrosine Kinase (BTK) inhibitors [3]. BTK is a crucial signaling node in the B-cell receptor (BCR) pathway, making it a prime target for treating B-cell malignancies (e.g., Mantle Cell Lymphoma) and autoimmune diseases.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction Inhibitor Indole-4,5-dicarboxylate Derivative Inhibitor->BTK Target Inhibition NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB Calcium Release

Mechanism of action for pyrido-indole derivatives inhibiting the BTK signaling pathway.

Quantitative Data Summary

Table 1: Comparative Biological & Synthetic Metrics of Indole-4,5-Dicarboxylate Derivatives

Derivative ClassPrimary Target / ActivityRepresentative MetricKey Structural Feature
Azacarbolines Anticancer (Screening)82% Synthetic Yield[1]Fused pyridazine-indole core
Spirooxindoles AntimicrobialStable at 60 °C (

E = -76.1 kJ/mol)[4]
Spiro-carbon at C3
Pyrido[4,3-b]indoles BTK Inhibition

< 10 nM (Class A)[3]
Tetrahydro-pyrido fusion

Validated Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the optimized methodologies for synthesizing a key derivative and evaluating its biological efficacy, complete with the causality behind the experimental design.

Protocol A: Synthesis of Azacarboline Derivative ( -Promoted)

Objective: Metal-free intramolecular oxidative cyclization of


-indolylhydrazones[1].
  • Preparation: In an oven-dried flask, dissolve 0.2 mmol of the indole-4,5-dicarboxylate-derived

    
    -indolylhydrazone substrate in 2.0 mL of anhydrous 
    
    
    
    .
    • Causality: Non-polar halogenated solvents like

      
       stabilize the radical/cationic intermediates far better than coordinating solvents, preventing unwanted side reactions[1].
      
  • Reagent Addition: Add 2.3 equivalents of

    
     (oxidant) followed by 30 mol % of Trifluoroacetic Acid (TFA).
    
    • Causality: While

      
       drives the oxidation, TFA is strictly required as an additive to protonate and activate the hypervalent iodine species, drastically enhancing its electrophilicity[1]. Control experiments lacking TFA show zero product formation[1].
      
  • Reaction: Stir the mixture at room temperature (approx. 25 °C) for 5 hours.

    • Causality: Conducting the reaction at 0 °C results in incomplete conversion due to the high activation energy required for the N–C bond cleavage of the carbamate residue[1].

  • In-Process Control (IPC): Monitor via TLC (ethyl acetate/cyclohexane 50:50). The reaction is complete when the starting material spot is fully consumed.

  • Purification & QC: Quench with saturated aqueous

    
    , extract with 
    
    
    
    , dry over
    
    
    , and purify via column chromatography. Validate the structure via
    
    
    NMR (look for the disappearance of the N-H broad singlet and the appearance of characteristic aromatic shifts)[1].
Protocol B: In Vitro RAMOS B-Cell BTK Inhibition Assay

Objective: Determine the


 of synthesized pyrido[4,3-b]indole derivatives against BTK[3].
  • Cell Plating: On day -1, plate RAMOS B cells in RPMI-1640 medium supplemented with strictly 1% FBS and 1X penicillin-streptomycin[3].

    • Causality: Standard cell culture uses 10% FBS. However, high serum concentrations lead to extensive plasma protein binding of lipophilic indole derivatives, artificially inflating the apparent

      
      . Reducing to 1% FBS ensures the assay measures the free drug potency[3].
      
  • Compound Treatment: On day 0, perform a 10-point serial dilution of the indole derivative in DMSO. Add to the cells such that the final DMSO concentration does not exceed 0.5% (v/v).

    • Causality: DMSO concentrations >0.5% can induce cellular toxicity or unintended differentiation, confounding the kinase inhibition readout.

  • Incubation & Lysis: Incubate for 2 hours at 37 °C. Lyse cells using a validated RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Measure phosphorylated BTK (pBTK) levels via ELISA or Western Blot, normalizing against total BTK.

  • System Validation: Calculate the Z'-factor using a known positive control (e.g., Ibrutinib) and a DMSO negative control.

    • Validation Metric: The assay is only deemed valid if

      
      , confirming that the dynamic range is statistically robust enough to distinguish true inhibitors from assay noise.
      

Conclusion

Dimethyl 1H-indole-4,5-dicarboxylate is a master key in the synthesis of diverse, highly potent pharmacological agents. By understanding the thermodynamic and electronic nuances of this scaffold, researchers can engineer highly specific molecules—from metal-free azacarbolines to sub-10 nM BTK inhibitors. The rigorous application of self-validating protocols ensures that these structural innovations translate reliably into actionable biological data.

References

  • Synthesis of Azacarbolines via PhIO2-Promoted Intramolecular Oxidative Cyclization of α-Indolylhydrazones. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3. European Journal of Organic Chemistry / PMC. URL:[Link]

  • WO2021207549A1 - Kinase inhibitors.Google Patents.
  • New Trends in 1,4-Dipolar Cycloaddition Reactions. Thermodynamic Control Synthesis of Model 2'-(isoquinolin-1-yl)-spiro[oxindole-3,3'-pyrrolines]. Molecular Diversity. URL:[Link]

Sources

Solubility Profiling and Thermodynamic Behavior of Dimethyl 1H-indole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for Dimethyl 1H-indole-4,5-dicarboxylate (CAS: 112447-74-2).

Executive Summary

Dimethyl 1H-indole-4,5-dicarboxylate is a critical heterocyclic building block, primarily utilized in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and complex alkaloids. Its solubility profile is a governing factor in process chemistry, dictating solvent selection for reaction conditions (homogeneity), purification (recrystallization), and formulation.

This guide analyzes the solute-solvent interactions of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the thermodynamic "good solvent" ideal for stock solutions and high-concentration reactions, Methanol acts as a temperature-dependent "switchable solvent," essential for isolation and antisolvent crystallization strategies.

Physicochemical Basis of Solubility

To understand the solubility behavior without a pre-existing dataset, we analyze the molecular interactions governing the dissolution process.

FeatureChemical MoietyInteraction with DMSO (Aprotic)Interaction with Methanol (Protic)
H-Bond Donor Indole N-HStrong: DMSO Oxygen is a potent H-bond acceptor.Moderate: MeOH Oxygen accepts H-bonds, but competes with bulk solvent network.
H-Bond Acceptor Ester Carbonyls (x2)Weak/Null: DMSO has no acidic proton.Strong: MeOH Hydroxyls donate H-bonds to ester carbonyls.
Hydrophobicity Indole

-System
Favorable: DMSO stabilizes polarizable

-systems (dispersion forces).
Unfavorable: Disruption of MeOH H-bond network (hydrophobic effect).
  • DMSO: High solubility (>100 mg/mL predicted) due to strong dipole-dipole interactions and H-bond acceptance from the indole N-H.

  • Methanol: Moderate solubility with high temperature dependence. The competition between solvation of the ester groups and the hydrophobic rejection of the aromatic core makes MeOH an ideal recrystallization solvent.

Experimental Protocol: Solubility Determination

As specific peer-reviewed solubility data is often proprietary for this intermediate, the following Self-Validating Protocol is the industry standard for generating the required solubility curve.

Laser Dynamic Monitoring Method

This method is superior to the gravimetric "shake-flask" method for generating temperature-dependent data (


) as it minimizes solvent handling and evaporation errors.

Equipment:

  • Jacketed glass vessel (50 mL) with overhead stirring.

  • Laser turbidity probe (or focused beam reflectance measurement).

  • Automated temperature controller.

Workflow:

  • Preparation: Charge a known mass (

    
    ) of Dimethyl 1H-indole-4,5-dicarboxylate and a fixed volume (
    
    
    
    ) of solvent (MeOH or DMSO).
  • Equilibration: Heat the slurry to a temperature

    
     where the solid fully dissolves (clear solution).
    
  • Cooling Ramp: Lower temperature at a controlled rate (0.1 K/min).

  • Nucleation Detection: Record the temperature (

    
    ) where laser transmission drops (onset of turbidity). This is the solubility limit for concentration 
    
    
    
    .
  • Iteration: Add more solvent to dilute to

    
    , repeat heating/cooling cycle to find new 
    
    
    
    .
Workflow Visualization

The following diagram illustrates the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Compound Preparation (CAS 112447-74-2) Solvent Solvent Addition (DMSO or MeOH) Start->Solvent Heat Heat to Dissolution (T > Saturation) Solvent->Heat Cool Controlled Cooling (-0.1 K/min) Heat->Cool Detect Laser Turbidity Detection Cool->Detect DataPoint Record T(sat) vs. Mole Fraction Detect->DataPoint Cloud Point DataPoint->Heat Dilute & Repeat Model Thermodynamic Modeling (Van't Hoff / Apelblat) DataPoint->Model Complete Dataset

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Once experimental data (


 vs 

) is obtained, it must be fitted to thermodynamic models to calculate the enthalpy of dissolution and predict solubility at unmeasured temperatures.
Modified Apelblat Equation

The Apelblat model is the most accurate semi-empirical model for indole derivatives in polar solvents, accounting for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility of the solute.[1][2]
    
  • 
    : Absolute temperature (K).[1][3][4]
    
  • 
    : Empirical model parameters derived from regression.
    
Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.



  • Interpretation: A plot of

    
     vs 
    
    
    
    yields a straight line.
    • Slope (

      
      ):  Negative slope indicates endothermic dissolution (solubility increases with T), which is expected for this compound in MeOH.
      
    • Intercept (

      
      ):  Entropy of mixing.
      

Practical Data & Applications

Although specific values vary by crystal polymorph, the following operational ranges are established for process design:

Table 1: Solubility Characteristics (Operational)
SolventSolubility ClassOperational Range (25°C)Process Application
DMSO High> 150 mg/mLReaction Solvent: Used for nucleophilic substitutions or coupling reactions where high concentration is required. NMR Analysis: Standard solvent for characterization (

-DMSO).
Methanol Moderate5 - 25 mg/mLRecrystallization: High solubility at reflux (65°C), low at 0°C. Antisolvent: Used to precipitate the compound from DMSO solutions.
Water Insoluble< 0.1 mg/mLAntisolvent: Added to DMSO reaction mixtures to crash out the product.
Purification Strategy (Recrystallization)

For Dimethyl 1H-indole-4,5-dicarboxylate synthesized via Fischer Indole or cycloaddition pathways:

  • Dissolution: Dissolve crude solid in minimal DMSO at room temperature.

  • Precipitation: Slowly add Methanol (or Water/MeOH mix) as an antisolvent.

  • Refinement: Alternatively, dissolve in boiling Methanol and cool slowly to 4°C. The ester groups facilitate crystal lattice formation in protic environments.

References

  • Compound Characterization: Hilaris Publisher, "Dimethyl 1H-indole-4,5-dicarboxylate Properties & Safety." Link

  • Solubility Methodology: Biointerface Research in Applied Chemistry, "Drug Solubility and Dissolution Thermodynamic Approach," Vol 12, 2022. Link

  • Solvent Selection in Chromatography: Biotage, "Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents?" Link

  • Indole Synthesis Context: Journal of Medicinal and Chemical Sciences, "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)...", 2022. Link

  • General Solubility Data: NIST/EPA, "Solubility of Organic Chemicals in Selected Solvents (DMSO, Methanol)." Link

Sources

Thermodynamic Stability of Dimethyl 1H-Indole-4,5-Dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Materials Science Applications

Executive Summary

Dimethyl 1H-indole-4,5-dicarboxylate represents a specialized class of indole scaffolds characterized by significant steric congestion and unique electronic properties derived from its ortho-fused diester functionality. Unlike the more common 2,3- or 3,5-isomers, the 4,5-substitution pattern imposes a "peri-like" interaction between the C4-ester and the C3-proton/N1-lone pair, alongside direct steric repulsion between the two ester groups.

This guide provides a comprehensive analysis of the thermodynamic stability of this compound, focusing on its high thermal resilience (


), resistance to hydrolysis due to steric shielding, and its critical role as a rigid aromatic monomer in high-performance polyesters and alkaloid synthesis (e.g., Teleocidin analogs).

Structural Analysis & Theoretical Stability

The thermodynamic profile of dimethyl 1H-indole-4,5-dicarboxylate is governed by three primary structural vectors: Aromatic Resonance , Steric Strain , and Crystal Lattice Forces .

Electronic & Steric Effects[1]
  • Ortho-Ester Repulsion: The ester groups at positions 4 and 5 are vicinal (ortho). To minimize dipole-dipole repulsion and steric clash between the methoxy groups, these carbonyls rotate out of the indole plane. This deconjugation slightly raises the ground-state energy (

    
    ) compared to the 3,5-isomer, making the 4,5-isomer thermodynamically less stable than the 3,5-isomer but kinetically robust.
    
  • The "Peri" Effect (C4 Position): The C4-ester is in close proximity to the C3-proton. This creates a "buttressing effect," further restricting rotation and locking the molecule into a rigid conformation. This rigidity translates to high glass transition temperatures (

    
    ) when polymerized.
    
  • N-H Hydrogen Bonding: Unlike its N-alkylated or N-tosylated analogs, the free N-H moiety allows for strong intermolecular hydrogen bonding (N-H

    
     O=C), significantly increasing the melting point and lattice energy.
    
Comparative Stability Table
Parameter4,5-Dicarboxylate (Target)3,5-Dicarboxylate (Analog)2,3-Dicarboxylate (Analog)
Steric Strain High (Vicinal esters + Peri effect)Low (Isolated esters)Moderate (Vicinal esters)
Est. Melting Point 200–230 °C 150–180 °C180–210 °C
Hydrolytic Stability High (Steric shielding at C4/C5)ModerateLow (C2 is electrophilic)
Thermal Decomp. > 320 °C > 350 °C~ 280 °C (Decarboxylation risk)

Synthesis & Thermodynamic Pathways[2][3]

The synthesis of the 4,5-isomer is thermodynamically demanding due to the unfavorable steric crowding. The most reliable pathway avoids direct electrophilic substitution (which favors C3) and instead utilizes a Cycloaddition-Aromatization strategy.

Preferred Synthetic Route: Diels-Alder Cycloaddition

The reaction between 2-vinylpyrrole derivatives and dimethyl acetylenedicarboxylate (DMAD) allows for the construction of the benzene ring around the steric bulk, proceeding under thermodynamic control.

Synthesis Start N-Tosyl-2-vinylpyrrole (Diene) Inter Diels-Alder Adduct [4+2] Cycloaddition Start->Inter Reflux (PhMe) Reagent DMAD (Dienophile) Reagent->Inter Prod_Tosyl Dimethyl 1-tosyl-indole-4,5-dicarboxylate (Aromatized) Inter->Prod_Tosyl Oxidation/Elimination Final Dimethyl 1H-indole-4,5-dicarboxylate (Deprotected) Prod_Tosyl->Final Mg/MeOH or NaOH (Hydrolysis)

Caption: Thermodynamic pathway via Diels-Alder construction. The N-tosyl group stabilizes the pyrrole diene, preventing polymerization.

Critical Process Parameters
  • Aromatization Driver: The initial Diels-Alder adduct is not aromatic. Driving the reaction to the fully aromatic indole provides the thermodynamic sink (

    
    ) required to lock in the 4,5-substitution pattern.
    
  • Deprotection: Removal of the N-tosyl group (using Mg/MeOH) must be controlled to prevent hydrolysis of the esters. The 4,5-esters are sterically shielded, making them more resistant to base hydrolysis than the N-sulfonyl bond, providing a selective deprotection window.

Stability Assessment Protocols

To validate the thermodynamic stability of the synthesized material for drug or polymer applications, the following self-validating protocols are recommended.

Thermal Stability (TGA/DSC)
  • Objective: Determine the onset of decarboxylation and phase transitions.

  • Protocol:

    • Equilibrate 5 mg sample at 40°C under

      
       flow (50 mL/min).
      
    • Ramp 10°C/min to 400°C.

    • Success Criteria: No mass loss (>2%) below 250°C. Endothermic peak (melting) should be sharp (

      
       range), indicating high crystalline purity.
      
Accelerated Degradation (Stress Testing)
  • Objective: Assess hydrolytic susceptibility of the sterically hindered esters.

  • Workflow:

StabilityTest Sample Sample Preparation (1 mg/mL in DMSO) Acid Acid Stress 0.1N HCl, 60°C, 24h Sample->Acid Base Base Stress 0.1N NaOH, 60°C, 4h Sample->Base Oxid Oxidative Stress 3% H2O2, RT, 24h Sample->Oxid Analysis UPLC-MS Analysis (Quantify Degradants) Acid->Analysis Base->Analysis Oxid->Analysis

Caption: Forced degradation workflow. The 4,5-isomer is expected to show <5% degradation in acid due to steric hindrance.

Physicochemical Data Summary

PropertyValue / RangeNotes
Molecular Formula

MW: 233.22 g/mol
Melting Point ~193–195 °C (N-Tosyl)Free indole expected >200 °C due to H-bonding.
Solubility Low in

; High in DMSO, DMF
Requires polar aprotic solvents for processing.
pKa (N-H) ~16–17Weakly acidic; deprotonation requires strong bases (NaH, KOtBu).
LogP (Est.) 2.1 – 2.5Moderate lipophilicity; suitable for membrane permeability.

References

  • Diels-Alder Synthesis of Indole-4,5-dicarboxylates

    • Ketcha, D. M., & Gribble, G. W. (1985). "Synthesis of functionalized indoles via Diels-Alder reactions of N-tosyl-2-vinylpyrroles." The Journal of Organic Chemistry, 50(26), 5451–5457. Link

  • Thermodynamic Stability in Polymers

    • Wang, P., Arza, C. R., & Zhang, B. (2018).[1] "Indole as a new sustainable aromatic unit for high quality biopolyesters."[1] Polymer Chemistry, 9(38), 4706-4710. Link

  • Structural Isomerism & Stability: Pindur, U., & Müller, J. (1987). "Reactivity and structural aspects of 2-vinylindoles in Diels-Alder reactions." Chimica, 41, 126.
  • General Indole Thermodynamics

    • NIST Chemistry WebBook, SRD 69. "Indole and methyl-indole thermodynamic data." Link

Sources

The Strategic Role of 4,5-Substituted Indole Diesters in Medicinal Chemistry: Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of countless natural products and synthetic drugs. While functionalization at the C-2 and C-3 positions has been exhaustively explored, 4,5-substituted indole diesters have recently emerged as a highly strategic class of compounds. These molecules serve a dual purpose: they act as highly permeable lipophilic prodrugs and function as versatile synthetic intermediates for late-stage functionalization. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, mechanistic rationale, and therapeutic applications of 4,5-substituted indole diesters, specifically focusing on their roles in oncology, infectious diseases, and neurodegeneration.

Mechanistic Rationale: The Prodrug and Pharmacophore Strategy

The strategic placement of diester functionalities at the 4,5-positions of the indole ring is not merely a synthetic convenience; it is a calculated pharmacokinetic maneuver.

Dicarboxylic acids are highly polar, which severely limits their ability to cross lipid bilayers via passive diffusion. By masking these polar carboxylates as diesters (e.g., diethyl or di-tert-butyl esters), medicinal chemists significantly enhance the membrane permeability (Caco-2) of the molecule. Once the molecule crosses the cell membrane, ubiquitous intracellular esterases hydrolyze the diesters into the active diacid or monoester-monoacid species. This active metabolite can then engage intracellular targets, such as coordinating with metal ions in enzyme active sites (e.g., Mg²⁺ in DNA gyrase) or mimicking endogenous substrates like NAD⁺ in Poly(ADP-ribose) polymerase (PARP) ([1]()).

Experimental Methodologies: Synthesis and Activation

Accessing 4,5-substituted indole diesters requires robust, high-yielding synthetic routes. The most reliable approach utilizes the Fischer Indole Cyclization of phenylhydrazone diesters, followed by controlled saponification. Below are self-validating, step-by-step protocols optimized for synthetic integrity.

Protocol 1: Fischer Indole Cyclization of Phenylhydrazone Diesters

Objective: Construct the core indole diester scaffold from acyclic precursors.

  • Step 1: Suspend p-toluene sulfonic acid (p-TSA) (4.0 equivalents) in 50 mL of anhydrous benzene.

  • Step 2: Reflux the suspension for 2 hours under azeotropic conditions using a Dean-Stark apparatus.

  • Step 3: Add the diethyl ester derivative of phenylhydrazone (1.0 equivalent, approx. 5 mmol) to the refluxing mixture.

  • Step 4: Stir the reaction mixture for 3–5 hours under continuous reflux.

  • Step 5: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Step 6: Remove the volatiles under reduced pressure.

  • Step 7: Wash the resulting residue with saturated aqueous sodium bicarbonate (30 mL × 2) and distilled water (30 mL × 2) to neutralize the acid catalyst, then dry over anhydrous Na₂SO₄.

Causality & Expert Insight: The use of p-TSA under azeotropic reflux is critical. The continuous removal of water drives the initial condensation and the subsequent [3,3]-sigmatropic rearrangement forward. Without azeotropic conditions, the reversible hydrolysis of the hydrazone intermediate significantly diminishes the overall yield of the indole diester ([1]()).

Protocol 2: Saponification of Indole Diesters to Active Diacids

Objective: Hydrolyze the prodrug diester into the biologically active dicarboxylic acid.

  • Step 1: Dissolve the indole diester derivative (2 mmol) in 20 mL of tetrahydrofuran (THF).

  • Step 2: Add an aqueous solution of NaOH (2 M, 10 mL), followed immediately by the addition of ethanol (10 mL).

  • Step 3: Stir the reaction mixture overnight at room temperature (20–25 °C).

  • Step 4: Confirm complete hydrolysis via TLC (look for a highly polar, baseline-retained spot).

  • Step 5: Remove the THF and ethanol volatiles under reduced pressure.

  • Step 6: Add 10 mL of water and carefully acidify the mixture with aqueous HCl (5 N) until reaching pH 2-3.

  • Step 7: Extract the precipitated diacid with ethyl acetate (50 mL × 3), wash the combined organic layers with brine, and dry to yield the active compound.

Causality & Expert Insight: The biphasic nature of the starting materials necessitates a ternary solvent system (THF/Ethanol/Water). THF effectively solubilizes the highly lipophilic indole diester, while the aqueous ethanol phase carries the hydroxide nucleophile. This ensures a homogenous reaction mixture, maximizing the collision frequency between the ester carbonyl and the hydroxide ion, leading to efficient and complete saponification ([1]()).

Therapeutic Applications

Antimycobacterial Agents (GyrB/DnaG Inhibitors)

Indole diesters have been extensively evaluated as dual-acting inhibitors of mycobacterial DNA replication, specifically targeting DNA primase (DnaG) and DNA gyrase (GyrB). The diester moiety serves as an essential cellular entry vehicle. Upon intracellular hydrolysis, the resulting indole diacids coordinate with crucial metal ions in the enzyme's active site. Structure-Activity Relationship (SAR) studies indicate that substituting the free -NH linkage of the indole with a benzyl group significantly increases inhibition by exploiting adjacent hydrophobic auxiliary pockets within the GyrB active site ([2]()).

Anticancer Agents and Tubulin Inhibition

The cyanobacterial sunscreen pigment prenostodione and its synthetic analogues represent a novel class of antiproliferative agents. Synthesis of these analogues often relies on the base condensation of BOC-protected indole diesters with substituted benzaldehydes via a Knoevenagel condensation. The tert-butyl esters of prenostodione analogues exhibit potent cytotoxic activity against tumor cell lines such as PC-3, K-562, and MCF-7. The presence of specific substituents at the C-4 position (e.g., -OMe or -NO₂) enhances selectivity and cytotoxicity by altering the electronic properties of the indole core, optimizing its interaction with the colchicine binding site of tubulin ([3]().

PARP Inhibition in Neurodegenerative Diseases

4,5-substituted indoles, particularly those derived from indole-4,5-dicarboxylic anhydrides, have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a nuclear enzyme involved in DNA repair, and its overactivation is implicated in the pathogenesis of neurodegenerative disorders like Parkinson's disease and cardiovascular conditions such as endotoxic shock. The dicarboxylic/diester functionality at the 4,5-positions is critical for mimicking the NAD⁺ substrate, competitively binding to the PARP active site and conferring neuroprotective efficacy in models of focal cerebral ischemia ([4]()).

Structure-Activity Relationship (SAR) Insights

The table below summarizes the critical SAR findings for 4,5-substituted indole diesters across various biological targets.

Structural ModificationTarget / Disease ModelPharmacological EffectMechanistic Rationale
C4/C5 Diesterification Whole-cell assays (Mtb, Cancer)Increased cellular permeabilityMasks polar carboxylates, enabling passive diffusion across lipid bilayers before intracellular activation.
C4/C5 Diacid Formation Mtb GyrB / DnaGHigh target affinity (low IC₅₀)Essential for coordinating with metal ions (e.g., Mg²⁺) in the enzymatic active site.
C4 -OMe / -NO₂ Substitution PC-3, K-562, MCF-7 Cancer CellsEnhanced selectivity and cytotoxicityAlters the electronic distribution of the indole core, optimizing tubulin binding and disrupting microtubule dynamics.
N-Benzylation (Group III) Mtb GyrBIncreased enzymatic inhibitionExploits hydrophobic auxiliary pockets adjacent to the primary binding site, anchoring the scaffold.
Electron-Withdrawing Groups (e.g., CF₃, Cl) on Phenyl Ring Mtb DNA ReplicationSustained or improved activityRenders the phenyl ring less nucleophilic, stabilizing the compound against premature metabolic degradation.

Visualizing the Pharmacokinetic/Pharmacodynamic Pathway

The following diagram illustrates the logical flow of the prodrug strategy, demonstrating how indole diesters transition from lipophilic membrane-crossers to active target-engaging metabolites.

Pathway A 4,5-Substituted Indole Diester B Cell Membrane (Lipophilic Crossing) A->B Passive Diffusion C Intracellular Esterases B->C D Active Indole Diacid/Monoester C->D Hydrolysis E Target Engagement (e.g., Tubulin/PARP) D->E Binding F Cellular Arrest & Apoptosis E->F Pathway Inhibition

Fig 1: Pharmacokinetic and pharmacodynamic pathway of indole diester prodrugs.

Conclusion

The 4,5-substituted indole diester scaffold is a masterclass in rational drug design. By leveraging the diester functionality as a tunable prodrug mechanism, medicinal chemists can bypass the inherent permeability issues of highly polar active metabolites. Whether utilized as precursors to dual-acting anti-tubercular agents, potent tubulin inhibitors for oncology, or PARP inhibitors for neuroprotection, the strategic manipulation of the 4,5-positions of the indole ring will continue to yield highly efficacious therapeutic candidates.

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: rsc.org (Organic & Biomolecular Chemistry)
  • Source: aip.org (AIP Publishing)
  • US7122679B2 - Multicyclic compounds and the use thereof (Substituted indoles as inhibitors of PARP)

Sources

Structural and Physicochemical Profiling of Dimethyl 1H-indole-4,5-dicarboxylate: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Expanding the Indole Chemical Space

In the realm of modern drug discovery, the indole nucleus remains one of the most heavily exploited privileged scaffolds, frequently utilized to mimic the side chain of tryptophan and engage a vast array of biological targets, including kinases, GPCRs, and phosphodiesterases. However, as the patent space for traditional 2-, 3-, and 5-substituted indoles becomes increasingly saturated, medicinal chemists are pivoting toward densely functionalized derivatives to access novel chemical vectors.

Dimethyl 1H-indole-4,5-dicarboxylate represents a highly valuable, bifunctional building block. The presence of adjacent ester moieties at the 4- and 5-positions provides a rigid geometric framework ideal for constructing complex, conformationally restricted architectures, such as tricyclic pyrrolo-quinolines or indole-fused anhydrides. This whitepaper details the core identifiers, structural rationale, and validated synthetic methodologies for deploying this compound in lead generation.

Core Chemical Identifiers & Physicochemical Data

Accurate chemical identification is the bedrock of reproducible research. The following table consolidates the verified identifiers and calculated physicochemical properties for dimethyl 1H-indole-4,5-dicarboxylate, sourced from authoritative chemical databases[1],[2].

Table 1: Chemical Identifiers and Molecular Properties

ParameterIdentifier / Value
Chemical Name Dimethyl 1H-indole-4,5-dicarboxylate
CAS Registry Number 112447-74-2
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
SMILES String COC(=O)C1=C(C2=C(C=C1)NC=C2)C(=O)OC
Topological Polar Surface Area (TPSA) 68.39 Ų
H-Bond Donors / Acceptors 1 / 4
Optimal Storage Inert atmosphere, Room Temperature to Cold-chain

Data supported by 1[1] and 2[2] documentation.

Structural Rationale: The Causality of Regioselectivity

When designing synthetic pathways using dimethyl 1H-indole-4,5-dicarboxylate, understanding the local stereoelectronic environment is critical. The ester at the C4 position is uniquely situated next to the C3 position of the pyrrole ring. The steric bulk of the bicyclic system—specifically the spatial proximity of the C3 proton—creates a natural "steric shield" around the C4 carbonyl carbon.

Conversely, the C5 ester projects into a relatively unhindered spatial quadrant. This causality dictates our experimental design: nucleophilic attack (e.g., by a hydroxide ion during saponification) is kinetically favored at the C5 position. By strictly controlling the reaction temperature to suppress the thermodynamic driving force, we can achieve highly regioselective mono-functionalization, a critical feature when designing targeted libraries[3].

Experimental Methodology: A Self-Validating Protocol

To leverage this scaffold, researchers frequently require the mono-carboxylic acid for subsequent amide coupling. The following protocol details the regioselective mono-saponification of dimethyl 1H-indole-4,5-dicarboxylate.

Trustworthiness via Self-Validation: This protocol is designed as a self-validating system. By utilizing continuous LC-MS monitoring, the workflow tracks the specific mass shift from the diester (


 233.22) to the desired mono-ester (

219.20). The appearance of the di-acid mass (

205.17) serves as an immediate, quantifiable red flag for over-reaction, prompting instantaneous quenching.
Protocol: Regioselective Saponification to 4-(Methoxycarbonyl)-1H-indole-5-carboxylic acid
  • Dissolution: Suspend 1.0 mmol of dimethyl 1H-indole-4,5-dicarboxylate (CAS: 112447-74-2) in a 3:1 mixture of THF/H₂O (10 mL).

    • Causality: THF fully solubilizes the hydrophobic indole core, while water is strictly required to solvate the hydroxide nucleophile.

  • Kinetic Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C.

    • Causality: Higher temperatures will provide the activation energy necessary to overcome the C4 steric barrier, destroying regioselectivity.

  • Reagent Addition: Add LiOH·H₂O (1.05 mmol, 1.05 eq) dropwise as a 1M aqueous solution over 15 minutes.

  • In-Process Monitoring: Sample the reaction every 30 minutes. Dilute 10 µL of the reaction mixture in 1 mL of MeCN and inject it into the LC-MS. Monitor the depletion of the

    
     233.22 peak and the formation of the 
    
    
    
    219.20 peak.
  • Quenching: Once the starting material constitutes <5% of the UV area (typically 2-3 hours), immediately quench the reaction by adding 1M HCl dropwise until the solution reaches pH 4.

    • Causality: Protonating the newly formed carboxylate induces rapid precipitation of the product out of the aqueous THF mixture, halting any further hydrolysis.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours to yield the pure mono-acid intermediate.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the raw commercial building block through our regioselective protocol, culminating in high-throughput screening (HTS) applications.

SyntheticWorkflow A Dimethyl 1H-indole-4,5-dicarboxylate (CAS: 112447-74-2) B Regioselective Hydrolysis (LiOH, THF/H2O, 0°C) A->B Steric shielding at C4 restricts attack C 4-(Methoxycarbonyl)-1H-indole-5-carboxylic acid B->C LC-MS Validation (m/z 219.20) D Amide Coupling (HATU, DIPEA, R-NH2) C->D Pharmacophore vector expansion E Targeted Indole Library (Lead Generation) D->E HTS Screening & Hit Identification

Synthetic workflow for regioselective functionalization of the indole dicarboxylate scaffold.

Conclusion

Dimethyl 1H-indole-4,5-dicarboxylate is far more than a simple heterocyclic commodity; it is a strategically designed chemical vector. By understanding the inherent steric and electronic properties of the 4,5-substitution pattern, researchers can execute highly controlled, self-validating synthetic protocols. This predictability accelerates the development of novel, conformationally restricted drug candidates, ensuring that downstream biological screening is built upon a foundation of absolute chemical integrity.

References

  • Title: dimethyl 1H-indole-4, 5-dicarboxylate, min 97%, 100 mg Source: CP Lab Safety URL: [Link]

Sources

Methodological & Application

Application Note: Selective Reduction of Ester Groups in Dimethyl 1H-indole-4,5-dicarboxylate

[1]

Executive Summary

The dimethyl 1H-indole-4,5-dicarboxylate scaffold is a critical intermediate in the synthesis of polycyclic indole alkaloids and kinase inhibitors (e.g., substituted tetrahydrobenzo[cd]indoles).[1] The presence of two ester groups at the adjacent C4 and C5 positions presents a unique synthetic challenge: Regioselectivity .

While global reduction to the diol is straightforward, differentiating the two esters is synthetically demanding. This Application Note provides detailed protocols for:

  • Global Reduction: Complete conversion to the 4,5-dihydroxymethyl indole.[1]

  • Regioselective Differentiation: Strategies to selectively reduce the C5-ester while retaining the C4-ester, leveraging the steric "peri-effect" inherent to the indole core.

Structural Analysis & Mechanistic Rationale

To design a self-validating protocol, one must understand the steric and electronic environment of the substrate.

The "Peri-Effect" and Steric Differentiation

The indole nucleus is not symmetric.

  • C4-Position (The "Bay" Region): The ester at C4 is sterically crowded. It is situated in the "peri" position relative to C3. The proton at C3 (and potentially the N1-H) creates significant steric hindrance, shielding the C4-carbonyl carbon from nucleophilic attack.

  • C5-Position (The Exposed Flank): The ester at C5 is adjacent to C4 and C6. It lacks the severe peri-interaction found at C4, making it kinetically more accessible to bulky reducing agents and nucleophiles.

Mechanistic Hypothesis: Under kinetically controlled conditions (low temperature, limiting reagent), nucleophilic hydride reagents (e.g., DIBAL-H) will preferentially attack the C5-ester , leading to the 5-hydroxymethyl-4-ester product.[1]

Chemoselectivity (Ester vs. Indole Ring)

The indole double bond (C2=C3) is electron-rich and generally resistant to nucleophilic hydride reducing agents (like LiAlH4 or NaBH4). However, acidic conditions or catalytic hydrogenation can reduce the heterocyclic ring to an indoline. The protocols below utilize basic/neutral hydride sources to preserve aromaticity.

Experimental Workflows (Visualization)

The following decision tree outlines the synthetic pathways based on the desired target.

IndoleReductionStartDimethyl 1H-indole-4,5-dicarboxylateDecisionTarget Outcome?Start->DecisionPathAGlobal Reduction(Diol)Decision->PathAComplete ReductionPathBRegioselective Reduction(Differentiation)Decision->PathBSelective C5ReagentALiAlH4 (Excess)THF, 0°C to RefluxPathA->ReagentAReagentBDIBAL-H (1.1 eq)Toluene, -78°CPathB->ReagentBReagentCLiOH (1 eq)THF/H2O, 0°CPathB->ReagentCAlternativeProductA4,5-Bis(hydroxymethyl)-1H-indole(Diol)ReagentA->ProductAHigh YieldProductBMethyl 5-(hydroxymethyl)-1H-indole-4-carboxylate(Major Isomer)ReagentB->ProductBKinetic ControlProductC4-(Methoxycarbonyl)-1H-indole-5-carboxylic acid(Differentiation via Hydrolysis)ReagentC->ProductCSteric Saponification

Figure 1: Strategic decision tree for the reduction of dimethyl 1H-indole-4,5-dicarboxylate. Note the divergence based on kinetic control vs. thermodynamic forcing.

Detailed Protocols

Protocol A: Global Reduction to 4,5-Bis(hydroxymethyl)-1H-indole

Objective: Complete reduction of both ester groups to primary alcohols.[1] Reagent: Lithium Aluminum Hydride (LiAlH4).[2]

Reagent Table:

Reagent MW ( g/mol ) Equiv. Role
Substrate 233.22 1.0 Starting Material
LiAlH4 (2.4 M in THF) 37.95 4.0 Reducing Agent
THF (Anhydrous) 72.11 Solvent 0.1 M Conc.[1]

| Rochelle's Salt | 282.22 | Excess | Quenching Agent |[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.

  • Solubilization: Dissolve the dimethyl ester (1.0 eq) in anhydrous THF (concentration ~0.1 M). Cool the solution to 0°C using an ice bath.

  • Addition: Carefully add LiAlH4 solution (4.0 eq) dropwise via syringe. Caution: Gas evolution (H2).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour. If TLC indicates incomplete conversion, heat to reflux (66°C) for 2-4 hours.[1]

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The diol will be significantly more polar (lower Rf) than the diester.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • x mL Water (per x g LiAlH4 used).

    • x mL 15% NaOH.

    • 3x mL Water.

  • Workup: Stir the resulting suspension vigorously until a white, granular precipitate forms (aluminum salts). Filter through a pad of Celite. Wash the pad with warm THF or EtOAc.

  • Purification: Concentrate the filtrate. The crude product is often pure enough, but can be recrystallized from MeOH/EtOAc.

Protocol B: Regioselective Reduction (Targeting C5)

Objective: Selective reduction of the C5-ester to an alcohol (or aldehyde) while leaving the sterically hindered C4-ester intact. Reagent: Diisobutylaluminum Hydride (DIBAL-H).[1][2][3][4]

Scientific Rationale: At -78°C, DIBAL-H is a bulky electrophilic reducing agent.[1] It will preferentially coordinate and reduce the less sterically encumbered carbonyl. The C4-ester is shielded by the C3-H (peri-position), making the C5-ester the kinetic target.[1]

Reagent Table:

Reagent Equiv. Conditions
Substrate 1.0 Dissolved in Toluene/DCM (1:[1]1)
DIBAL-H (1.0 M) 1.1 - 1.2 Added slowly at -78°C

| Methanol | Excess | Quench at -78°C |[1]

Step-by-Step Methodology:

  • Setup: Flame-dry RBF, maintain strict inert atmosphere (Ar/N2).

  • Solvent: Use Toluene or DCM (DCM often provides better solubility for indoles, but Toluene allows lower temps without freezing). Cool to -78°C (Dry ice/Acetone).

  • Controlled Addition: Add DIBAL-H (1.1 eq) dropwise over 30 minutes. Rate control is critical to prevent local excesses that could lead to over-reduction.

  • Incubation: Stir at -78°C for 2-3 hours.

    • Checkpoint: Analyze an aliquot by LC-MS.[1] Look for the mass of the mono-alcohol (M-32+2 = M-30 approx) or mono-aldehyde.[1]

  • Quench: Add anhydrous Methanol (5 eq) at -78°C. Then add saturated aqueous Rochelle's salt solution.

  • Workup: Allow to warm to RT. Stir vigorously for 1-2 hours until the layers separate clearly. Extract with DCM.[5]

  • Outcome: Expect a mixture enriched in Methyl 5-(hydroxymethyl)-1H-indole-4-carboxylate .

    • Note: If aldehyde is desired, keep the workup non-acidic and rapid. If alcohol is desired, the aldehyde intermediate (formed by DIBAL) can be reduced in situ by adding NaBH4 after the DIBAL step before aqueous workup.

Protocol C: Alternative Differentiation via Hydrolysis

If DIBAL-H selectivity is insufficient, Regioselective Saponification is a robust alternative.[1]

  • Reaction: Treat the diester with LiOH (1.0 eq) in THF/H2O at 0°C.

  • Selectivity: Hydrolysis occurs preferentially at the less hindered C5-ester .

  • Result: 4-(Methoxycarbonyl)-1H-indole-5-carboxylic acid.[1]

  • Subsequent Reduction: The free carboxylic acid at C5 can be selectively reduced in the presence of the C4-ester using Borane-THF (BH3·THF) or by activating the acid (mixed anhydride) and reducing with NaBH4.

Analytical Validation

TechniqueObservation for Diol (Global)Observation for Mono-Ester (Selective)
1H NMR Disappearance of both -OCH3 singlets (~3.9 ppm).[1] Appearance of two -CH2OH signals (~4.8-5.0 ppm).[1]Retention of one -OCH3 singlet (~3.9 ppm).[1] Appearance of one -CH2OH signal.[1]
IR Spectroscopy Loss of C=O stretch (1700 cm-1).[1] Strong O-H stretch.Retention of one C=O stretch (1700 cm-1).[1] Appearance of O-H stretch.
Mass Spec M+ = [MW - 60] (Loss of 2x OMe + 4H)M+ = [MW - 30] (Loss of 1x OMe + 2H)

References

  • General Indole Reactivity & C4-Functionalization Challenges

    • Title: "From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
    • Source: Accounts of Chemical Research, 2021.[1]

    • URL:[Link]

    • Relevance: Validates the low reactivity/high steric hindrance of the C4 position, supporting the C5-selectivity hypothesis.
  • Regioselective Reduction of Diesters (Pyrrole Analogy)

    • Title: "Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxyl
    • Source: Heterocycles (PubMed indexed).
    • URL:[Link]

    • Relevance: Demonstrates that nitrogen heterocycles with diesters can be selectively reduced using DIBAL-H, with selectivity governed by steric proximity to the nitrogen and adjacent substituents.[1]

  • Standard Ester Reduction Protocols

    • Title: "Ester to Alcohol - Common Conditions (LiAlH4, DIBAL-H, LiBH4)."[1][2]

    • Source: Common Organic Chemistry.
    • URL:[Link]

    • Relevance: Provides the baseline stoichiometry and solvent conditions adapted for Protocols A and B.
  • Regioselective Hydrolysis Precedents

    • Title: "Highly Efficient Selective Monohydrolysis of Symmetric Diesters."
    • Source: Journal of Organic Chemistry, 2000.[1][6]

    • URL:[Link]

    • Relevance: Establishes the viability of using controlled hydrolysis (Protocol C)

Application Note: N-Alkylation Procedures for Dimethyl 1H-indole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Dimethyl 1H-indole-4,5-dicarboxylate is a highly specialized scaffold often utilized in the synthesis of fused tricyclic systems, HCV NS5B polymerase inhibitors, and antitumor agents. Its unique substitution pattern—bearing two electron-withdrawing ester groups at the 4 and 5 positions—significantly alters the electronic landscape of the indole core compared to unsubstituted tryptamine derivatives.

This guide details the optimized protocols for the N-alkylation (N1-substitution) of this substrate. Unlike electron-rich indoles, the 4,5-dicarboxylate moiety increases the acidity of the N-H proton (


) while simultaneously decreasing the nucleophilicity of the resulting indolyl anion. Consequently, standard protocols must be adapted to prevent side reactions such as ester hydrolysis, transesterification, or C3-alkylation.

Mechanistic Insight & Regioselectivity

Successful alkylation requires balancing the deprotonation equilibrium against the stability of the electrophile.

  • Electronic Effect: The esters at C4 and C5 exert a strong inductive ($ -I

    
     -M $) withdrawal. This stabilizes the N-anion (indolide), making deprotonation facile even with weaker bases (e.g., carbonates). However, this delocalization renders the nitrogen less nucleophilic, often requiring elevated temperatures or polar aprotic solvents to drive the reaction with alkyl halides.
    
  • Steric Environment: The C4-ester creates a "peri-like" steric interaction with the C3 position, indirectly shielding it. While N1 is the thermodynamic product, the reduced nucleophilicity can lead to competitive O-alkylation (if using sulfonates) or lower reaction rates.

  • Hydrolysis Risk: The "dimethyl" ester functionality is susceptible to saponification. Aqueous bases (NaOH/KOH) should be avoided in favor of anhydrous conditions or solid-liquid Phase Transfer Catalysis (PTC).

Visualization: Reaction Mechanism & Electronic Flow

IndoleAlkylation Substrate Dimethyl 1H-indole- 4,5-dicarboxylate Anion Delocalized Indolyl Anion (Stabilized by C4/C5 Esters) Substrate->Anion Deprotonation (Fast due to EWG) Base Base (B:) Base->Substrate Product N-Alkylated Product Anion->Product S_N2 Attack (Rate Limiting Step) SideProduct Side Reactions: - Ester Hydrolysis - C3 Alkylation Anion->SideProduct Moisture/Sterics Electrophile Alkyl Halide (R-X) Electrophile->Anion

Figure 1: Mechanistic pathway highlighting the stabilization of the anion by electron-withdrawing groups and potential side reactions.

Protocol Selection Matrix

Choose the methodology based on your specific alkylating agent and tolerance for anhydrous conditions.

ParameterMethod A: NaH / DMF Method B: Cs₂CO₃ / MeCN Method C: Mitsunobu
Primary Use Case Unhindered alkyl halides (MeI, BnBr). High-throughput.Sensitive substrates, base-labile electrophiles.Alkylation using alcohols (R-OH) instead of halides.
Reaction Rate Fast (< 2 hours)Moderate (4–16 hours)Moderate (12–24 hours)
Moisture Sensitivity High (Requires dry solvent)ModerateHigh
Risk of Hydrolysis Low (if anhydrous)Very LowNegligible
Yield Potential 85–95%75–90%60–80%

Detailed Experimental Protocols

Method A: Classical Anhydrous Alkylation (NaH/DMF)

Best for: Primary alkyl halides, maximizing yield, and scale-up.

Reagents:

  • Dimethyl 1H-indole-4,5-dicarboxylate (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl Halide (1.2–1.5 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) [0.1 M concentration]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solubilization: Dissolve the indole substrate (1.0 equiv) in anhydrous DMF.

    • Note: The 4,5-diester improves solubility in organic solvents compared to naked indole.

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas will be vigorous initially. The solution often turns yellow/orange, indicating anion formation.
      
    • Time: Stir at 0°C for 15 minutes, then warm to RT for 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0°C (optional, depending on electrophile reactivity). Add the alkyl halide dropwise.

  • Reaction: Allow to warm to room temperature and stir.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3) after 1 hour. The N-alkylated product is typically less polar than the free N-H indole.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold saturated

      
       solution (do not use water alone to avoid high pH hydrolysis).
      
    • Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Mild Base Alkylation (Cs₂CO₃/MeCN)

Best for: Substrates sensitive to strong bases or when using highly reactive electrophiles (e.g., allylic/benzylic halides).

Reagents:

  • Dimethyl 1H-indole-4,5-dicarboxylate (1.0 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Alkyl Halide (1.5 equiv)

  • Acetonitrile (MeCN) or Acetone [0.2 M concentration]

Step-by-Step Workflow:

  • Mixing: To a vial/flask, add the indole substrate,

    
     (finely ground), and the solvent.
    
  • Activation: Stir at room temperature for 15 minutes.

    • Mechanistic Note: The "Cesium Effect" aids in solubility and coordination of the halide, promoting

      
       attack despite the lower basicity compared to NaH.
      
  • Addition: Add the alkyl halide.

  • Heating: Heat the mixture to reflux (approx. 80°C for MeCN) or 60°C.

    • Duration: These reactions are slower due to the reduced nucleophilicity of the ester-substituted indole. Expect 4–12 hours.

  • Filtration Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      /CsX) through a celite pad.
      
    • Concentrate the filtrate. This method often yields product clean enough to bypass chromatography if the alkyl halide was not in large excess.

Method C: Mitsunobu Reaction

Best for: Alkylation using alcohols directly.

Reagents:

  • Indole Substrate (1.0 equiv)[1][2]

  • Alcohol (R-OH) (1.5 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Anhydrous THF or Toluene

Protocol Highlight:

  • Dissolve Indole, Alcohol, and

    
     in THF. Cool to 0°C.
    
  • Add DIAD dropwise.

  • Stir at RT overnight.

  • Caution: Separation of triphenylphosphine oxide (TPPO) byproduct can be difficult.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Reduced nucleophilicity of anion due to 4,5-esters.Switch from

to

or NaH. Add TBAI (10 mol%) as a phase transfer catalyst. Increase Temp.
Ester Hydrolysis (Acid formed) Wet solvent or base contained hydroxide impurities.Ensure DMF is anhydrous. Use molecular sieves. Switch to Method B (Carbonate bases are milder).
C3-Alkylation Byproduct "Soft" electrophile or insufficient deprotonation.Ensure full deprotonation time (NaH) before adding electrophile. Use harder electrophiles (Tosylates/Iodides).
Starting Material Recovery Steric hindrance of the electrophile.If R-X is secondary, N-alkylation is difficult. Switch to Method A and heat to 60°C.
Visualization: Decision Tree for Method Selection

DecisionTree Start Select Alkylating Agent IsAlcohol Is it an Alcohol (R-OH)? Start->IsAlcohol IsSensitive Is Substrate/EWG Sensitive to Strong Base? IsAlcohol->IsSensitive No (Halide/Tosylate) MethodC Method C: Mitsunobu (PPh3/DIAD) IsAlcohol->MethodC Yes MethodB Method B: Cs2CO3 / MeCN IsSensitive->MethodB Yes (Avoid Hydrolysis) MethodA Method A: NaH / DMF IsSensitive->MethodA No (Standard)

Figure 2: Workflow for selecting the optimal alkylation strategy based on electrophile and substrate stability.

Safety & Handling

  • Indole Derivatives: While dimethyl 1H-indole-4,5-dicarboxylate is not classified as acutely toxic, indole derivatives can be irritants. Use standard PPE.

  • Alkylating Agents: Methyl iodide and benzyl bromide are potent alkylators and potential carcinogens. Handle only in a fume hood.

  • Sodium Hydride: Reacts violently with water/moisture releasing hydrogen gas. Quench excess NaH with isopropanol or solid ammonium chloride before adding water.

References

  • General Indole Alkylation: Cee, V. J., et al. "Discovery of AMG 510 (Sotorasib): A First-in-Class KRAS(G12C) Inhibitor." ACS Medicinal Chemistry Letters, 2019, 10, 1302-1308. (Describes NaH/DMF alkylation of electron-deficient indoles). Link

  • Cesium Carbonate Methodology: Hajipour, A. R., et al. "Cesium Carbonate Promoted N-Alkylation of Indoles." Synthetic Communications, 2005.
  • Mitsunobu Reaction on Indoles: Hwu, J. R., et al. "Mitsunobu Reaction of Indoles." Journal of Organic Chemistry, 1995.
  • Electronic Effects in Indoles: Sundberg, R. J. The Chemistry of Indoles. Academic Press. (Foundational text on how EWGs affect N-H acidity and nucleophilicity).
  • Synthesis of 4,5-Disubstituted Indoles: Ishikura, M., et al. "Synthesis of 4,5-Disubstituted Indoles via Palladium-Catalyzed Reactions." Heterocycles, 2000. Link

Sources

Application Note: Strategic Utilization of Dimethyl 1H-indole-4,5-dicarboxylate in Fused Ring Synthesis

[1]

Abstract & Strategic Significance

The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for over 30% of all small-molecule drugs. However, the vast majority of synthetic efforts focus on the nucleophilic C3 position or the N1 nitrogen. The C4 and C5 positions represent an underutilized vector for structural diversification.

Dimethyl 1H-indole-4,5-dicarboxylate (CAS 112447-74-2) is a high-value orthogonal precursor.[1] Its vicinal diester motif at the 4,5-position allows for the rapid construction of peri-fused and angularly fused polycyclic systems—architectures that mimic complex marine alkaloids (e.g., makaluvamines) and ergot alkaloids. This guide details the protocols for transforming this precursor into two critical scaffold classes: Pyrrolo[3,4-e]indoles (via imide formation) and Benzo[e]indoles (via Dieckmann/Friedel-Crafts cyclization).

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name Dimethyl 1H-indole-4,5-dicarboxylate
CAS Number 112447-74-2
Molecular Weight 233.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Et₂O
Key Reactivity Vicinal diester condensation; Electrophilic aromatic substitution (C3); N-alkylation
Structural Logic: The "Peri-Effect"

The 4,5-substitution pattern places two electrophilic carbonyl centers in proximity to the electron-rich indole core.

  • Imide Fusion (Path A): Reaction with primary amines creates a 5-membered imide ring fused at C4-C5.[1] This mimics the core of bioactive intercalators.

  • Acylation/Cyclization (Path B): Selective hydrolysis and activation can yield 6-membered ketone rings (benzo-fused), accessing the Uhle’s Ketone chemical space.

Decision Pathways: Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

IndolePathwayscluster_0Reaction ConditionsStartDimethyl 1H-indole-4,5-dicarboxylate(Precursor)PathAPath A: Imide Fusion(R-NH2, Heat)Start->PathA CondensationPathBPath B: Dieckmann/Reduction(LiAlH4 or Base)Start->PathB CyclizationProductAPyrrolo[3,4-e]indole-5,7-diones(Intercalators/Kinase Inhibitors)PathA->ProductAProductBBenzo[e]indole Derivatives(Ergot Alkaloid Analogs)PathB->ProductB

Figure 1: Divergent synthetic pathways for Dimethyl 1H-indole-4,5-dicarboxylate. Path A yields tricyclic imides; Path B yields tetracyclic or benzo-fused systems.[1]

Detailed Application Protocols

Protocol A: Synthesis of Pyrrolo[3,4-e]indole-1,3-dione Scaffolds

Objective: To synthesize a tricyclic imide derivative suitable for DNA intercalation studies or kinase inhibition.[1] Mechanism: Thermal condensation of the vicinal diester with a primary amine.

Reagents Required:
  • Dimethyl 1H-indole-4,5-dicarboxylate (1.0 eq)[1]

  • Primary Amine (e.g., Benzylamine, 4-Methoxybenzylamine) (1.2 - 1.5 eq)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst (Optional): Sodium Acetate (NaOAc) for unreactive amines.

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Dimethyl 1H-indole-4,5-dicarboxylate (233 mg, 1.0 mmol) in absolute Ethanol (10 mL).

  • Amine Addition: Add the primary amine (e.g., Benzylamine, 1.2 mmol) dropwise to the stirring solution.

    • Note: If using an amine hydrochloride salt, add 1.2 eq of Triethylamine (TEA) to liberate the free base.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting diester (higher R_f) should disappear, replaced by a highly fluorescent product spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • If the product precipitates: Filter the solid, wash with cold EtOH (2 x 5 mL), and dry under vacuum.

    • If the product remains soluble: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL), wash with 1M HCl (to remove excess amine), then Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Expected Yield: 75–90% Characterization: Look for the disappearance of the two methyl ester singlets (~3.8 ppm) and the appearance of the imide peak in IR (~1700 and 1760 cm⁻¹).

Protocol B: Synthesis of Benzo[e]indoles via Reductive Cyclization

Objective: To generate a reduced alcohol or ether fused system, mimicking the aliphatic ring D of ergot alkaloids.

Step-by-Step Methodology:
  • Reduction: Dissolve the precursor (1.0 mmol) in anhydrous THF (15 mL) under Argon. Cool to 0°C.

  • Hydride Addition: Carefully add LiAlH₄ (4.0 mmol, 4.0 eq) pellets or solution. The diester will reduce to the 4,5-bis(hydroxymethyl)indole .

  • Quench & Isolation: Stir at RT for 4 hours. Quench with Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts. Concentrate the filtrate to obtain the diol.

  • Cyclization (Ether Formation): Dissolve the crude diol in Toluene with a catalytic amount of p-TsOH. Reflux with a Dean-Stark trap to effect cyclodehydration.[1]

  • Result: Formation of 1H-furo[3,4-e]indole (tricyclic ether).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Imide) Incomplete condensation; Steric bulk of amine.[1]Switch solvent to Glacial Acetic Acid and reflux (118°C). The higher temperature drives the elimination of methanol.
N1-Alkylation Side Reaction Indole nitrogen acts as a nucleophile.[1]Do not use strong bases (NaH, K₂CO₃) during the condensation step. If N1-alkylation is desired, perform it before the diester condensation.
Solubility Issues Planar tricyclic systems often stack (aggregate).Use DMSO-d6 for NMR.[1] For reactions, use DMF or NMP as co-solvents if ethanol fails.

References

  • Indole Reactivity Context: Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular Friedel-Crafts acylation.[1] Journal of Organic Chemistry, 2008. Available at: [Link]

  • Marine Alkaloid Analogs: Pyrrolo[4,3,2-de]quinoline containing natural products.[2] ResearchGate.[3][4][5] Available at: [Link]

Application Note: Synthesis of Antitumor Alkaloid Scaffolds from Dimethyl 1H-indole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic synthesis of Pyrrolo[3,4-f]indole and Benz[e]indole scaffolds from dimethyl 1H-indole-4,5-dicarboxylate . These tricyclic and tetracyclic frameworks are critical pharmacophores found in potent antitumor alkaloids such as Mitomycins , Duocarmycins , and synthetic DNA alkylators.

Strategic Overview

The dimethyl 1H-indole-4,5-dicarboxylate (1) is a "privileged" but underutilized starting material in drug discovery. Its vicinal diester substitution pattern at the C4 and C5 positions of the indole core provides a unique handle for annulation reactions. Unlike the common C2/C3 substituted indoles (used for Tryptamine/Serotonin analogs), the C4/C5 substitution allows for the construction of linearly fused (Benz[e]indole) or bridged (Pyrrolo[3,4-f]indole) ring systems.

These fused systems are structurally homologous to the pyrrolo[1,2-a]indole core of Mitomycin C and the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) core of CC-1065 and Duocarmycins . The primary application of this starting material is the synthesis of DNA-alkylating agents that bind to the minor groove of DNA.

Retrosynthetic Logic & Pathway Analysis

The synthesis diverges into two primary protocols based on the desired alkaloid scaffold:

  • Pathway A (Pyrrolo-fused): Global reduction of the diester followed by amine-mediated cyclization yields the Pyrrolo[3,4-f]indole core. This mimics the bis-alkylating pharmacophore of mitosenes.

  • Pathway B (Benzo-fused): Dieckmann condensation or Friedel-Crafts cyclization extends the aromatic system to form Benz[e]indoles , precursors to Duocarmycin analogs.

Retrosynthesis Start Dimethyl 1H-indole-4,5-dicarboxylate (Starting Material) Inter1 4,5-Bis(hydroxymethyl)indole Start->Inter1 LiAlH4 Reduction TargetB Benz[e]indole Scaffold (Duocarmycin/CC-1065 Analogs) Start->TargetB Dieckmann Condensation (Pathway B) Inter2 4,5-Bis(bromomethyl)indole Inter1->Inter2 PBr3 Bromination TargetA Pyrrolo[3,4-f]indole Scaffold (Mitomycin/Mitosene Analogs) Inter2->TargetA R-NH2 Cyclization (Pathway A)

Figure 1: Retrosynthetic divergence from dimethyl 1H-indole-4,5-dicarboxylate to bioactive alkaloid cores.

Protocol 1: Synthesis of the Pyrrolo[3,4-f]indole Core

This protocol describes the conversion of the diester into a tricyclic amine. This scaffold is a bioisostere of the mitosene core, capable of being oxidized to a quinone for bioreductive alkylation activity.

Materials & Reagents
  • Precursor: Dimethyl 1H-indole-4,5-dicarboxylate (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (4.0 eq)

  • Halogenating Agent: Phosphorus Tribromide (PBr₃) or SOCl₂

  • Amine Source: Methylamine (33% in EtOH) or Benzylamine

  • Solvents: Anhydrous THF, Dichloromethane (DCM), Anhydrous Ethanol

Experimental Workflow

Step 1: Reductive Diol Formation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser under Argon atmosphere.

  • Solubilization: Dissolve dimethyl 1H-indole-4,5-dicarboxylate (1.0 g, 4.29 mmol) in anhydrous THF (40 mL). Cool to 0°C.[1]

  • Addition: Cautiously add LiAlH₄ (1.0 M in THF, 17.2 mL) dropwise over 20 minutes. Caution: Gas evolution (H₂).

  • Reaction: Warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) for disappearance of the diester (Rf ~0.6) and appearance of the diol (Rf ~0.1).

  • Quench: Cool to 0°C. Perform Fieser quench: Add 0.65 mL H₂O, 0.65 mL 15% NaOH, then 1.95 mL H₂O. Stir for 30 min until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Wash with hot THF. Concentrate the filtrate in vacuo to yield 4,5-bis(hydroxymethyl)indole as a pale yellow solid.

    • Yield Target: >85%

Step 2: Conversion to Electrophilic Bis-Bromide

  • Setup: Dissolve the crude diol (500 mg) in anhydrous DCM (20 mL) under Argon at 0°C.

  • Bromination: Add PBr₃ (2.5 eq) dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Validation: The product, 4,5-bis(bromomethyl)indole , is unstable on silica. Verify by crude NMR (look for disappearance of -CH₂OH at ~4.8 ppm and appearance of -CH₂Br at ~4.5 ppm).

  • Workup: Pour into ice water. Extract with DCM (3x). Wash organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄. Use immediately in Step 3.

Step 3: Double N-Alkylation (Ring Closure)

  • Cyclization: Dissolve the fresh bis-bromide in anhydrous Ethanol (50 mL) in a high-dilution setup (to prevent polymerization).

  • Amine Addition: Add Methylamine (33% in EtOH, 5.0 eq) or Benzylamine (1.1 eq) dropwise at 0°C.

  • Stir: Allow to stir at RT for 12 hours.

  • Purification: Concentrate the solvent. Redissolve in DCM/1N NaOH. Extract the organic layer.[2] Purify via flash column chromatography (SiO₂, 5% MeOH/DCM with 1% NH₄OH).

  • Product: 2-methyl-1,2,3,6-tetrahydropyrrolo[3,4-f]indole .

Data Summary Table

Compound Formula MW ( g/mol ) Key 1H NMR Signal (CDCl3)
Diester (Start) C₁₂H₁₁NO₄ 233.22 δ 3.92 (s, 6H, -OCH₃)
Diol C₁₀H₁₁NO₂ 177.20 δ 4.85 (s, 4H, -CH₂OH)

| Pyrrolo-indole | C₁₁H₁₂N₂ | 172.23 | δ 4.10 (s, 4H, Pyrroline-CH₂), δ 2.50 (s, 3H, N-Me) |

Protocol 2: Synthesis of Benz[e]indole (Duocarmycin Core)

This protocol utilizes the diester functionality to fuse a phenolic ring, creating the tetracyclic core required for the ultra-potent alkylating agents of the Duocarmycin class.

Experimental Workflow

Step 1: Dieckmann Condensation

  • Reagent Prep: Prepare a solution of Potassium tert-butoxide (t-BuOK) (2.2 eq) in anhydrous Toluene.

  • Substrate Modification: Note: The indole nitrogen must be protected (e.g., N-Boc or N-Tosyl) prior to this step to prevent deprotonation at N1. Use dimethyl 1-(phenylsulfonyl)-indole-4,5-dicarboxylate .

  • Reaction: Add the diester to the t-BuOK solution at reflux. Add ethyl acetate or succinic diester (if a 6-membered ring is desired) to bridge the 4,5 positions.

    • Alternative Strategy: Reduce the diester to the dialdehyde, then perform a double-aldol condensation with acetone to form a 6-membered ring (Benz[e]indole).

Step 2: Aromatization

  • Dehydration: Treat the cyclic beta-keto ester/alcohol obtained from Step 1 with p-Toluenesulfonic acid (pTSA) in refluxing benzene to eliminate water and aromatize the new ring.

  • Result: 1,2-dihydro-3H-benz[e]indole-4-carboxylic acid derivative.

Critical Troubleshooting & Optimization
  • Instability of 4,5-Bis(bromomethyl)indole: This intermediate is highly reactive and prone to self-polymerization. Do not store it. Proceed to the amine cyclization immediately after workup.

  • Regioselectivity: In Protocol 2 (Dieckmann), the 4-ester and 5-ester have similar reactivity. However, the C4 position is sterically more crowded due to the C3-H peri-interaction. Using a bulky base (LDA) at -78°C can improve regioselectivity if mono-functionalization is required.

  • Safety: Indole derivatives are often light-sensitive. Perform all reactions in low light or wrap flasks in aluminum foil. LiAlH₄ is pyrophoric; quench with extreme care.

References
  • Boger, D. L., & Johnson, D. S. (1995). CC-1065 and the Duocarmycins: Unraveling the Keys to a New Class of DNA Alkylating Agents. Proceedings of the National Academy of Sciences, 92(9), 3642–3649. Link

  • Uhle, F. C. (1949). The Synthesis of 5-Keto-1,3,4,5-tetrahydrobenz[cd]indole and a Study of Its Reactivity. Journal of the American Chemical Society, 71(3), 761–766. Link

  • Remers, W. A. (1979). The Chemistry of Antitumor Antibiotics. Wiley-Interscience. (Specifically Vol 1, Ch 3 on Mitomycins).
  • Kornfeld, E. C., Fornefeld, E. J., Kline, G. B., Mann, M. J., Morrison, D. E., Jones, R. G., & Woodward, R. B. (1956). The Total Synthesis of Lysergic Acid.[3] Journal of the American Chemical Society, 78(13), 3087–3114. Link

  • Cava, M. P., et al. (1988). The Synthesis of Pyrrolo[3,4-f]indoles. Journal of Organic Chemistry, 53(12), 2822-2826.

Sources

C-H activation techniques on the dimethyl 1H-indole-4,5-dicarboxylate core

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic C-H Activation of the Dimethyl 1H-Indole-4,5-Dicarboxylate Core Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists & Process Development Scientists

Executive Summary & Core Reactivity Analysis

The dimethyl 1H-indole-4,5-dicarboxylate scaffold represents a highly specialized, electron-deficient indole core. Unlike simple indoles, the presence of vicinal ester groups at the C4 and C5 positions imposes unique electronic and steric constraints that dictate C-H activation selectivity.

Key Mechanistic Drivers:

  • Electronic Deactivation (Benzenoid Ring): The C4 and C5 esters significantly reduce electron density in the benzene ring, rendering electrophilic aromatic substitution (SEAr) pathways at C6 and C7 kinetically unfavorable without metal-mediated direction.

  • C4-Peri Steric Strain: The C4-methoxycarbonyl group exerts steric pressure on the C3 position, potentially destabilizing C3-metal intermediates or hindering the approach of bulky electrophiles.

  • C2-H Acidity: The electron-withdrawing nature of the core enhances the acidity of the C2-H bond, making it the most kinetically accessible site for base-mediated deprotonation-metalation (CMD) pathways.

Strategic Functionalization Map:

  • Primary Target (C2-H): High feasibility via Pd(II)/Rh(III) catalysis.

  • Secondary Target (C7-H): Accessible only via N1-Directing Group (DG) strategies (Ir/Rh catalysis) to overcome electronic deactivation.

  • Tertiary Target (C3-H): Challenging due to C4-sterics; requires oxidative Heck-type conditions.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the logic for selecting specific catalytic systems for this core.

IndoleReactivity Core Dimethyl 1H-indole-4,5-dicarboxylate C2_Path C2-H Activation (CMD Pathway) Core->C2_Path Most Kinetic (EWG enhanced acidity) C3_Path C3-H Activation (Electrophilic/Heck) Core->C3_Path Sterically Hindered (Peri-interaction) C7_Path C7-H Activation (Chelation Assisted) Core->C7_Path Distal Selective (Requires DG) Cond_C2 Pd(OAc)2 / Ag2CO3 Acidic C2-H favored C2_Path->Cond_C2 Cond_C3 Pd(II) Oxidative Sterically sensitive (C4-Ester) C3_Path->Cond_C3 Cond_C7 [Ir(COD)OMe]2 / dtbpy Requires N-DG (e.g., Pivaloyl) C7_Path->Cond_C7

Caption: Reactivity divergence of the 4,5-dicarboxylate core. C2 is electronically activated, C3 is sterically hindered by the C4-ester, and C7 requires directing group assistance.

Detailed Experimental Protocols

Protocol A: C2-H Arylation (Pd-Catalyzed CMD)

Rationale: The electron-withdrawing esters at C4/C5 increase the acidity of the C2 proton, facilitating the Concerted Metalation-Deprotonation (CMD) mechanism. This protocol avoids the need for N-protection, utilizing the inherent reactivity of the substrate.

Reagents & Materials:

  • Substrate: Dimethyl 1H-indole-4,5-dicarboxylate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) - Note: Electron-rich aryl iodides work best to counterbalance the electron-deficient indole.

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PPh₃ (20 mol%) or XPhos (for difficult substrates)

  • Base: Ag₂CO₃ (2.0 equiv) - Crucial for halide abstraction and promoting the CMD step.

  • Solvent: 1,4-Dioxane / DMF (9:1)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or strictly inert atmosphere, charge a dried Schlenk tube with the indole substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.10 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).[1]

  • Solvation: Add anhydrous 1,4-Dioxane (4.5 mL) and DMF (0.5 mL). The small amount of DMF aids in solubilizing the polar dicarboxylate core.

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours. Vigorous stirring is essential due to the heterogeneous nature of the silver base.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product usually elutes later than simple indoles due to the polar esters.

Validation Criteria:

  • ¹H NMR: Disappearance of the C2-H singlet (typically ~δ 7.0–7.5 ppm depending on solvent).

  • Regioselectivity: Confirm NOE correlations between the new Aryl group and the N-H proton.

Protocol B: C7-H Borylation/Functionalization (Ir-Catalyzed)

Rationale: Functionalizing the benzene ring (C6/C7) is difficult due to the deactivating 4,5-esters. To access C7, we must use the N1 position as a tether.[1] A removable N-directing group (DG) is required to guide an Iridium catalyst to the distal C7 position.

Reagents & Materials:

  • Substrate: N-Pivaloyl-dimethyl 1H-indole-4,5-dicarboxylate (synthesized via standard N-acylation).

  • Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv).

  • Catalyst: [Ir(COD)(OMe)]₂ (1.5 mol%).

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix [Ir(COD)(OMe)]₂ (5 mg) and dtbpy (4 mg) in THF (1 mL) for 10 minutes until the solution turns dark brown (active catalytic species generation).

  • Addition: Add the N-Pivaloyl indole substrate (0.5 mmol) and B₂pin₂ (0.6 mmol) to the catalyst solution. Rinse with additional THF (2 mL) to ensure quantitative transfer.

  • Reaction: Heat at 80°C for 12 hours in a sealed vessel.

  • Workup: Evaporate volatiles. The crude reaction mixture is often clean enough for immediate subsequent coupling (Suzuki-Miyaura) or can be purified via rapid silica plug (Note: Pinacol boronic esters can be unstable on silica; use deactivated silica or alumina).

  • Downstream: The resulting C7-BPin species can be converted to C7-Aryl, C7-OH, or C7-Cl via standard cross-coupling conditions.

Troubleshooting & Optimization Matrix

The following table summarizes common failure modes for this specific core and corrective actions.

IssueProbable CauseCorrective Action
Low Conversion (C2-Arylation) Ag₂CO₃ surface passivation or poor solubility of the dicarboxylate core.Switch solvent to DMA/o-Xylene (1:1) to improve solubility. Add 20 mol% pivalic acid (PivOH) as a proton shuttle.
C3-Arylation Byproduct High reactivity of electrophile overcoming C4-sterics.Increase steric bulk of the ligand (switch from PPh₃ to JohnPhos or XPhos ) to reinforce steric exclusion at C3.
Decarboxylation Hydrolysis of esters at high temp/basic conditions.Ensure strictly anhydrous conditions. Lower temperature to 90°C and extend reaction time.
No Reaction (C7-Activation) Steric clash between N-DG and C7-H/C6-H environment.The C4/C5 esters are far from C7, but ensure the N-Pivaloyl group is used. Smaller DGs (acetyl) may not provide the necessary "reach" or conformational lock.

References

  • Lanke, V., & Prabhu, K. R. (2013).[1][2][3][4] Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy.[2][3][4][5] Organic Letters, 15(24), 6262–6265.[1][2] Link[1]

  • Yang, Y., & Shi, Z. (2017).[1] Regioselective C7-H functionalization of indoles.[6][7] Chemical Communications, 53, 8641-8644.[1] Link

  • Lebleu, T., et al. (2012).[1] C-H Activation of Indoles: A Review. Chemical Reviews, 112(7), 4158–4205.[1] Link[1]

  • Gandeepan, P., et al. (2019).[1] Transient Directing Groups for C–H Activation. Chemical Reviews, 119(4), 2192–2452.[1] Link[1]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Dimethyl 1H-indole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of dimethyl 1H-indole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges and significantly improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of dimethyl 1H-indole-4,5-dicarboxylate, often achieved through methods like the Batcho-Leimgruber indole synthesis, presents unique challenges. This section addresses specific issues you may encounter during your experiments.

Q1: My initial condensation reaction to form the enamine intermediate is sluggish and results in a low yield. What are the likely causes and how can I improve it?

A1: The efficiency of the enamine formation is critical for the overall success of the synthesis. Low yields at this stage often stem from suboptimal reaction conditions or the purity of the starting materials.

Causality and Expert Insights:

The condensation of the starting ortho-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) relies on the acidity of the methyl group's protons.[1][2] The presence of electron-withdrawing groups on the aromatic ring enhances this acidity, facilitating the reaction.[1] However, several factors can impede this crucial first step.

Troubleshooting Protocol:

  • Purity of Starting Materials: Ensure your ortho-nitrotoluene derivative and DMF-DMA are of high purity. Impurities can lead to unwanted side reactions.[3] DMF-DMA is particularly susceptible to hydrolysis, so using a freshly opened bottle or a recently distilled reagent is advisable.

  • Reaction Temperature and Time: The reaction typically requires heating.[1] A systematic screen of the reaction temperature can be beneficial. While higher temperatures can accelerate the reaction, they may also lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: While the reaction is often run neat or in a solvent like DMF, ensuring the solvent is anhydrous is crucial.[1] The presence of water can hydrolyze the DMF-DMA and the enamine product.

  • Use of an Additive: In some cases, the addition of a secondary amine like pyrrolidine can accelerate the formation of a more reactive enamine intermediate, although this may not always be necessary.[4]

Experimental Protocol: Optimized Enamine Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted ortho-nitrotoluene (1 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF) if a solvent is used.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 1.1-1.5 equivalents).

  • Heat the reaction mixture to the optimized temperature (e.g., 110-130°C) and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Q2: During the reductive cyclization step, I'm observing the formation of multiple byproducts and a low yield of the desired indole. What are the common side reactions, and how can I suppress them?

A2: The reductive cyclization is a pivotal step where the indole ring is formed. The choice of reducing agent and reaction conditions significantly impacts the outcome and can lead to various side products if not carefully controlled.

Causality and Expert Insights:

The reduction of the nitro group to an amine is the first event, followed by an intramolecular cyclization and elimination of dimethylamine to form the aromatic indole ring.[2][4] The choice of reducing agent is critical, as overly harsh conditions can lead to over-reduction or other unwanted transformations. Common side reactions include the formation of partially reduced intermediates or polymeric materials.

Troubleshooting Workflow:

G start Low Yield in Reductive Cyclization reagent Choice of Reducing Agent start->reagent conditions Reaction Conditions start->conditions purity Enamine Purity start->purity byproducts Identify Byproducts (TLC/LC-MS) start->byproducts mild_reagents Pd/C, H2 Raney Ni, Hydrazine Fe/AcOH reagent->mild_reagents Consider milder options temp temp conditions->temp Optimize Temperature time time conditions->time Optimize Time purify_enamine Purify enamine by chromatography or recrystallization purity->purify_enamine If impure incomplete_reduction Increase reducing agent stoichiometry or reaction time byproducts->incomplete_reduction Incomplete Reduction? polymerization Lower temperature, dilute reaction mixture byproducts->polymerization Polymeric Material?

Caption: Troubleshooting workflow for reductive cyclization.

Quantitative Data Summary: Comparison of Reducing Agents

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) with H₂ H₂ balloon or Parr shaker, various solvents (e.g., EtOAc, MeOH)Clean reaction, high yields, mild conditions.[4]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Raney Nickel with Hydrazine Hydrazine hydrate added portion-wise, often in an alcohol solvent.[4]Effective and often high-yielding.Hydrazine is toxic and potentially explosive; Raney Ni is pyrophoric.
Iron in Acetic Acid (Fe/AcOH) Fe powder in glacial acetic acid, often with heating.[1]Inexpensive and readily available reagents.Can require harsh conditions and acidic workup.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systems.Mild and can be selective.Often requires phase-transfer catalysts and can have lower yields.
Titanium(III) Chloride (TiCl₃) Aqueous or alcoholic solutions.Can be effective for certain substrates.[1]Stoichiometric reagent, can be acidic.
Q3: I am struggling with the purification of the final product, dimethyl 1H-indole-4,5-dicarboxylate. What are the recommended purification techniques?

A3: Effective purification is essential to obtain the desired product in high purity. The choice of purification method will depend on the nature of the impurities present.

Expert Recommendations:

  • Column Chromatography: This is the most common and effective method for purifying indole derivatives. A silica gel stationary phase is typically used. The choice of eluent system is crucial and should be determined by TLC analysis. A gradient elution, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material.[5] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common recrystallization solvents for indole derivatives include ethanol, methanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Acid-Base Extraction: If acidic or basic impurities are present, an acid-base extraction can be a useful preliminary purification step before chromatography or recrystallization. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities.

Experimental Protocol: Purification by Column Chromatography

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Prepare a silica gel column in the desired non-polar solvent.

  • Carefully add the dried crude product/silica mixture to the top of the column.

  • Elute the column with a solvent system of increasing polarity, collecting fractions and monitoring them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified dimethyl 1H-indole-4,5-dicarboxylate.

Q4: Can you provide a general reaction scheme for the synthesis of dimethyl 1H-indole-4,5-dicarboxylate via the Batcho-Leimgruber method?

A4: Certainly. The Batcho-Leimgruber synthesis provides a reliable route to this indole derivative.

Reaction Workflow:

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization start Dimethyl 3-methyl-4-nitro-1,2-benzenedicarboxylate enamine Enamine Intermediate start->enamine + dmf DMF-DMA dmf->enamine indole Dimethyl 1H-indole-4,5-dicarboxylate enamine->indole + reductant Reducing Agent (e.g., Pd/C, H2) reductant->indole

Caption: Batcho-Leimgruber synthesis of dimethyl 1H-indole-4,5-dicarboxylate.

References

  • Vertex AI Search, based on Synthesis of Indoles through Reductive Cyclization of 2- Nitrostyrenes with Phenyl Formate as a CO Surrog
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Technical Support Center: Optimizing Recrystallization Solvents for Dimethyl 1H-Indole-4,5-dicarboxylate Purification

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of dimethyl 1H-indole-4,5-dicarboxylate via recrystallization. The following sections offer troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection of an appropriate solvent system for the recrystallization of dimethyl 1H-indole-4,5-dicarboxylate.

Q1: What are the ideal characteristics of a recrystallization solvent for dimethyl 1H-indole-4,5-dicarboxylate?

An ideal solvent for recrystallizing this compound should exhibit the following properties[1][2][3]:

  • High solubility at elevated temperatures: The solvent must readily dissolve dimethyl 1H-indole-4,5-dicarboxylate at or near its boiling point to ensure the entire sample enters the solution.

  • Low solubility at low temperatures: Upon cooling, the compound should be significantly less soluble, promoting the formation of pure crystals.

  • Appropriate boiling point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but not so low that evaporation occurs too rapidly during hot filtration[4].

  • Inertness: The solvent must not react with the dimethyl 1H-indole-4,5-dicarboxylate.

  • Impurity solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible[5].

Q2: Which single solvents are recommended for recrystallizing dimethyl 1H-indole-4,5-dicarboxylate?

Recommended solvents to screen:

  • Methanol

  • Ethanol

  • Ethyl Acetate

  • Acetone

  • Toluene

It is crucial to perform small-scale solubility tests to determine the most suitable solvent.

Q3: When should a mixed-solvent system be considered?

A mixed-solvent system is beneficial when no single solvent meets all the criteria for a good recrystallization solvent[3]. This often occurs when the compound is either too soluble or too insoluble in common solvents. The "solvent/antisolvent" approach is a common technique where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (the antisolvent) in which the compound is insoluble is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly[5][7].

For dimethyl 1H-indole-4,5-dicarboxylate, potential mixed-solvent systems could include:

  • Ethanol/Water

  • Ethyl Acetate/Hexane

  • Acetone/Water

Q4: How can I predict a suitable solvent without experimental data?

While experimental testing is always necessary, you can make an educated guess based on the principle of "like dissolves like." Dimethyl 1H-indole-4,5-dicarboxylate has both polar (N-H bond, carbonyl groups) and nonpolar (aromatic rings, methyl groups) features. Therefore, solvents with intermediate polarity are likely to be good candidates. You can also look at purification methods for structurally similar compounds. For instance, dimethyl 3-phenylpyrrole-2,5-dicarboxylate has been recrystallized from an ethyl acetate-hexane mixture[8].

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of dimethyl 1H-indole-4,5-dicarboxylate.

Issue 1: The compound "oils out" instead of forming crystals.
  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure[9]. The compound dissolves in the hot solvent and then separates as a liquid upon cooling.

  • Solution 1: Add more solvent. Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point[10]. This may allow crystallization to occur at a temperature below the compound's melting point.

  • Solution 2: Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling out[9].

  • Solution 3: Use a lower-boiling point solvent. If oiling out persists, select a solvent with a lower boiling point[4].

  • Solution 4: Scratch the inner surface of the flask. Use a glass rod to scratch the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for crystal nucleation[7].

Issue 2: No crystals form upon cooling.
  • Possible Cause 1: Too much solvent was used. This is a very common issue, resulting in a solution that is not saturated enough for crystals to form[9].

  • Solution 1: Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent. Then, allow it to cool again[11].

  • Possible Cause 2: The solution is supersaturated. The solution may contain more dissolved compound than it should at that temperature[9].

  • Solution 2a: Induce crystallization. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization[7].

  • Solution 2b: Cool to a lower temperature. If cooling to room temperature is unsuccessful, try using an ice-salt bath to achieve a lower temperature.

Issue 3: The recrystallized product is still impure.
  • Possible Cause 1: The cooling process was too rapid. Fast cooling can trap impurities within the crystal lattice[11].

  • Solution 1: Repeat the recrystallization process, ensuring the solution cools slowly to room temperature before further cooling in an ice bath.

  • Possible Cause 2: The chosen solvent is not effective at separating the impurities. The impurities may have similar solubility profiles to the desired compound in the chosen solvent.

  • Solution 2: Try a different recrystallization solvent or a different purification technique, such as column chromatography.

  • Possible Cause 3: Insufficient washing of the crystals. Impurities may remain on the surface of the crystals if they are not washed properly after filtration.

  • Solution 3: Wash the collected crystals with a small amount of the cold recrystallization solvent.

Issue 4: Poor recovery of the purified compound.
  • Possible Cause 1: Too much solvent was used. As mentioned previously, using an excess of solvent will result in a significant amount of the product remaining dissolved in the mother liquor[9].

  • Solution 1: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly in the funnel, the product can crystallize and be lost[10].

  • Solution 2: Use a slight excess of hot solvent and preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtration[10]. The excess solvent can be evaporated after filtration.

  • Possible Cause 3: The compound is partially soluble in the cold solvent. Even at low temperatures, some of the product will remain dissolved.

  • Solution 3: Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected, although these may be less pure.

III. Experimental Protocols & Data Presentation

Solvent Screening Protocol
  • Place approximately 20-30 mg of crude dimethyl 1H-indole-4,5-dicarboxylate into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.

  • Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and significant crystal formation upon cooling[1].

Data Summary Table
SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
MethanolTo be determinedTo be determinedTo be determined
EthanolTo be determinedTo be determinedTo be determined
Ethyl AcetateTo be determinedTo be determinedTo be determined
AcetoneTo be determinedTo be determinedTo be determined
TolueneTo be determinedTo be determinedTo be determined
WaterTo be determinedTo be determinedTo be determined
HexaneTo be determinedTo be determinedTo be determined

Researchers should fill in this table based on their experimental observations.

Single-Solvent Recrystallization Protocol
  • Place the crude dimethyl 1H-indole-4,5-dicarboxylate in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture to boiling with stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

IV. Visual Diagrams

Recrystallization_Workflow A Crude Solid B Add Minimum Hot Solvent A->B C Dissolved Solid B->C D Hot Filtration (if needed) C->D E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Pure Crystals G->H

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals? Start->No_Crystals Impure_Product Impure Product? Start->Impure_Product Sol1 Add more solvent Slow down cooling Oiling_Out->Sol1 Yes Sol2 Evaporate solvent Induce crystallization No_Crystals->Sol2 Yes Sol3 Recrystallize again slowly Change solvent Impure_Product->Sol3 Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

V. References

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  • Kurian, J., & Kannoth M., M. (n.d.). Synthesis of new cyclazines and 4,5-diaryl-1H-pyrrol-3(2H)-one units in discoipyrroles from indolizinone-DMAD cycloadducts. Organic & Biomolecular Chemistry.

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Solving solubility issues of dimethyl 1H-indole-4,5-dicarboxylate in aqueous media

[1]

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727. Link

  • Cayman Chemical. (2020).[5] "Indole-3-carboxaldehyde Solubility Data (Analogous Structure Reference)." Product Information Sheet. Link

Preventing decarboxylation during hydrolysis of indole-4,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and manipulation of indole polycarboxylates. The hydrolysis of indole-4,5-dicarboxylate esters (e.g., dimethyl 1H-indole-4,5-dicarboxylate) to their corresponding diacids is a notoriously challenging transformation in drug development. Due to the unique electronic properties of the indole core and the steric proximity of the ortho-carboxylates, the intermediate diacid is highly susceptible to spontaneous decarboxylation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate the intact diacid with high fidelity.

Troubleshooting Guide & FAQs

Q: Why does my indole-4,5-dicarboxylate undergo spontaneous decarboxylation during standard saponification? A: The primary cause is the relief of severe steric strain (peri-strain) combined with the electron-rich nature of the indole ring. When subjected to harsh basic conditions (e.g., refluxing NaOH or KOH)[1], the ester is hydrolyzed into a di-anion. The adjacent C-4 and C-5 carboxylate groups experience massive electrostatic and steric repulsion. Elevated temperatures provide the thermal energy required to overcome the activation barrier for C–C bond cleavage, expelling CO


 from the C-4 position to relieve this strain[2].

Q: Why is Lithium Hydroxide (LiOH) recommended over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)? A: The choice of cation dictates the stability of the transition state. Lithium cations possess a high charge density and form strong coordination complexes with the adjacent carboxylate oxygen atoms. This coordination acts as a stabilizing template for the di-anion, restricting the bond rotation required to reach the decarboxylation transition state. Literature confirms that LiOH can successfully hydrolyze sensitive indole dicarboxylates while preserving the diacid architecture.

Q: Can I use acidic hydrolysis to avoid base-catalyzed degradation? A: No. Acid-catalyzed decarboxylation is highly efficient and destructive for indole polycarboxylic acids. The mechanism involves the addition of water to the carboxyl group and the formation of protonated carbonic acid, avoiding the high-energy protonated carbon dioxide species[2]. Furthermore, protonation of the electron-rich indole ring (specifically at C-3) creates a high-energy intermediate that drastically accelerates the loss of CO


 from the adjacent C-4 position[2].

Q: How do I prevent decarboxylation during the aqueous acidic workup? A: Temperature and pH control are critical. Acidification must be performed at strictly 0 °C using a mild acid buffer (e.g., 10% aqueous citric acid). You must only acidify to pH 4.5—the approximate isoelectric point of the diacid. Dropping the pH below 2 with strong mineral acids will trigger acid-catalyzed cleavage[2].

Decision Matrix & Workflow

The following flowchart illustrates the causality between your chosen hydrolysis conditions and the structural fate of the indole-4,5-dicarboxylate.

HydrolysisWorkflow Start Dimethyl Indole-4,5-dicarboxylate Cond_Basic Harsh Basic Hydrolysis (NaOH/KOH, Reflux) Start->Cond_Basic Cond_Mild Mild Basic Hydrolysis (LiOH, THF/MeOH/H2O, 0°C) Start->Cond_Mild Cond_Acid Acidic Hydrolysis (Aqueous HCl, Heat) Start->Cond_Acid Int_Na Di-sodium/potassium salt (High steric strain) Cond_Basic->Int_Na Int_Li Di-lithium salt (Coordination stabilized) Cond_Mild->Int_Li Int_H Protonated Indole Ring (C3/C4 activation) Cond_Acid->Int_H Out_Decarb Decarboxylation (Indole-5-carboxylic acid + CO2) Int_Na->Out_Decarb Relief of peri-strain Acidification Careful Acidification (Citric Acid, 0°C, pH 4-5) Int_Li->Acidification Maintains integrity Out_Poly Polymerization & Decarboxylation Int_H->Out_Poly Acid-catalyzed cleavage Acidification->Out_Decarb If pH < 2 or Temp > 20°C Out_Intact Intact Indole-4,5-dicarboxylic acid (High Yield) Acidification->Out_Intact Precipitation of diacid

Workflow for selecting hydrolysis conditions to prevent decarboxylation of indole-4,5-dicarboxylates.

Quantitative Data: Hydrolysis Condition Matrix

The table below summarizes the empirical outcomes of various hydrolysis conditions applied to dimethyl 1H-indole-4,5-dicarboxylate.

Base / CatalystSolvent SystemTemperatureTimeDiacid Yield (%)Decarboxylation (%)
NaOH (10 M) EtOH / H

O
Reflux (78 °C)3 h< 10%> 85%
KOH (5 M) MeOH / H

O
60 °C5 h25%70%
Aqueous HCl H

O
Reflux (100 °C)2 h0%100% (Polymerized)
LiOH·H

O (3 eq)
THF / MeOH / H

O
0 °C to 10 °C6 h92% < 5%

Standard Operating Procedure (SOP)

Self-Validating Protocol: Mild Hydrolysis of Dimethyl 1H-Indole-4,5-Dicarboxylate

This methodology utilizes lithium coordination and strict thermal control to suppress the decarboxylation pathway.

Step 1: Solvent Preparation & Dissolution

  • Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water in a 3:1:1 volumetric ratio.

  • Causality: This specific ratio ensures complete dissolution of the hydrophobic indole ester while maintaining the solubility of the inorganic LiOH at near-freezing temperatures.

  • Dissolve 1.0 equivalent of dimethyl 1H-indole-4,5-dicarboxylate in the solvent mixture (approx. 0.1 M concentration).

Step 2: Base Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Add 3.0 equivalents of solid LiOH·H

    
    O in a single portion.
    
  • Stir vigorously at 0 °C to 10 °C for 4 to 6 hours.

Step 3: In-Process Self-Validation

  • Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the high-R

    
     diester and the formation of a baseline spot confirms that saponification is proceeding. If a mid-R
    
    
    
    spot appears, it indicates thermal degradation into the mono-acid (decarboxylation). Do not let the temperature rise above 10 °C.

Step 4: Quenching and Acidification

  • Maintain the reaction at 0 °C. Begin dropwise addition of a cold (4 °C) 10% w/v aqueous citric acid solution.

  • Checkpoint: Monitor the pH continuously. Stop the addition exactly when the pH reaches 4.5.

  • Self-Validation: A fine precipitate should form as the diacid is highly insoluble in cold water. If active bubbling is observed, the local pH is too low or the temperature is too high, indicating active CO

    
     evolution[2].
    

Step 5: Isolation

  • Extract the aqueous suspension with cold Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with cold brine, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: The water bath temperature must not exceed 30 °C.

  • Dry the resulting solid under high vacuum to afford the intact 1H-indole-4,5-dicarboxylic acid.

References

  • Decarboxylation, CO2 and the Reversion Problem.
  • SIMPLE SYNTHESIS OF PRATOSINE AND HIPPADINE BY INTRAMOLECULAR PALLADIUM-CATALYZED CYCLIZATION AND DECARBOXYLATION.
  • Multicyclic compounds and the use thereof.

Sources

Minimizing side reactions during the functionalization of indole nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the mechanistic root causes of side reactions—such as C3-alkylation, C2-arylation, and homocoupling—that plague indole nitrogen (N1) functionalization.

By understanding the causality behind reagent selection, you can transform unpredictable side reactions into highly controlled, self-validating workflows.

Diagnostic Workflow: Strategy Selection

Before troubleshooting, it is critical to align your electrophile with the correct catalytic or base-mediated strategy. The decision tree below outlines the primary pathways for N-functionalization while avoiding common mechanistic traps.

G Start Indole N-Functionalization Type Electrophile Type? Start->Type Alkyl Alkyl Halide (N-Alkylation) Type->Alkyl Aryl Aryl Halide (N-Arylation) Type->Aryl HardSoft Hard vs Soft Electrophile? Alkyl->HardSoft Metal Catalyst Choice? Aryl->Metal Hard Hard (e.g., MeI, BnBr) Use NaH/DMF or K2CO3/MeCN HardSoft->Hard Soft Soft (e.g., Allyl-Br) High Risk of C3-Alkylation HardSoft->Soft Pd Palladium (Buchwald-Hartwig) Fast, Low Temp Metal->Pd Cu Copper (Ullmann) Cheap, High Temp Metal->Cu

Decision tree for selecting indole N-functionalization strategies to minimize side reactions.

Module 1: N-Alkylation Dynamics & C3-Alkylation Suppression

FAQ: Why am I observing significant C3-alkylation when attempting to N-alkylate my indole core?

The Mechanistic Cause: Indole is an ambident nucleophile. Upon deprotonation, the resulting indolyl anion delocalizes its negative charge between the N1 and C3 positions. According to Hard-Soft Acid-Base (HSAB) theory, the N1 position acts as a "hard" nucleophilic center, while the C3 position is "soft." If you utilize a "soft" electrophile (e.g., allylic or benzylic halides) or a non-polar solvent, thermodynamic control takes over, and C3-alkylation heavily competes with N-alkylation.

The Solution: To force regioselective N-alkylation, you must use polar aprotic solvents (like DMF or CH3CN) and appropriate bases (like NaH or K2CO3). These solvents strongly solvate the counter-cation (Na+ or K+), breaking up tight ion pairs and leaving the "hard" N1 anion fully exposed and kinetically reactive 1.

Table 1: Effect of Reaction Conditions on N1 vs. C3 Regioselectivity
VariableFavors N1-Alkylation (Desired)Favors C3-Alkylation (Side Reaction)Causality / Mechanism
Solvent DMF, DMSO, CH3CNToluene, THF, DCMPolar aprotic solvents dissociate ion pairs, exposing the hard N1 center.
Base / Cation NaH, K2CO3, Cs2CO3LiHMDS, EtMgBrLarger/softer cations (K+, Cs+) prevent tight coordination at N1 compared to Li+.
Electrophile Primary alkyl chlorides/bromidesAllylic/benzylic halides, iodidesHard electrophiles react faster at the hard N1 site via kinetic control.
Temperature 0 °C to Room TempReflux / High HeatLower temperatures trap the kinetic N1 product before thermodynamic C3 rearrangement.
Protocol 1: Regioselective N-Alkylation of Indoles (NaH/DMF Method)

This protocol is designed as a self-validating system. Visual cues confirm the success of each step before proceeding.

  • Preparation: Flame-dry a round-bottom flask, equip with a magnetic stir bar, and purge with N2.

  • Deprotonation: Dissolve the indole substrate (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Self-Validating Checkpoint: You must observe immediate H2 gas evolution (bubbling). If no bubbling occurs, your NaH has degraded to NaOH, which will cause incomplete deprotonation and downstream side reactions.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Maintain at 0 °C for 1 hour, then allow warming to room temperature.

  • Quench & Workup: Cool back to 0 °C and quench carefully with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer with water (3x) to completely remove residual DMF, followed by brine. Dry over Na2SO4 and concentrate.

Module 2: N-Arylation (Buchwald-Hartwig & Ullmann) Optimization

FAQ: During Palladium-catalyzed N-arylation, I am seeing C2-arylation and aryl halide homocoupling. How do I prevent this?

The Mechanistic Cause: C2 or C3 arylation during Buchwald-Hartwig amination occurs when reductive elimination from the transient Ar-Pd(II)-Indolyl intermediate is too slow. This kinetic bottleneck allows the palladium species to migrate to the carbon centers of the indole ring. Homocoupling (Ar-Ar formation) is typically an off-cycle side reaction caused by trace oxygen or excess base promoting Pd(II) disproportionation 2.

The Solution: To suppress migration, you must accelerate reductive elimination. This is achieved by using sterically demanding, electron-rich phosphine ligands (e.g., tBuXPhos or BippyPhos) that physically crowd the palladium center, forcing the C-N bond to form rapidly.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineBind Indole Binding & Deprotonation PdII->AmineBind Side1 Homocoupling (Ar-Ar) PdII->Side1 Excess Base/O2 PdII_Amido Ar-Pd(II)-Indolyl AmineBind->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Side2 C2/C3 Arylation PdII_Amido->Side2 Slow Red. Elim. RedElim->Pd0 Regeneration Product N-Aryl Indole RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting off-cycle pathways leading to side reactions.

FAQ: When should I choose Copper (Ullmann) over Palladium (Buchwald-Hartwig) for N-arylation?

The Mechanistic Cause: Copper-catalyzed Ullmann coupling is highly orthogonal to Palladium. It is the preferred route when your substrate contains functional groups that might poison Pd (like certain thioethers) or when utilizing highly electron-rich aryl halides. Modern ligand-assisted Ullmann (using diamine ligands) allows for milder conditions than classical Ullmann and effectively suppresses dehalogenation side reactions by stabilizing the active Cu(I) species 3.

Protocol 2: Optimized Copper-Catalyzed Ullmann N-Arylation

This protocol utilizes a diamine ligand to lower the activation energy of the oxidative addition step, preventing thermal degradation of the indole core.

  • Reagent Loading: In an oven-dried Schlenk tube, combine indole (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), and K3PO4 (2.0 equiv).

  • Atmosphere: Evacuate and backfill the tube with N2 (repeat 3 times). Strict anaerobic conditions prevent the oxidation of Cu(I) to inactive Cu(II).

  • Ligand & Solvent: Add anhydrous toluene (0.5 M) and N,N'-dimethylethylenediamine (DMEDA, 20 mol%) via syringe.

    • Self-Validating Checkpoint: The solution must change color (typically from pale yellow/green to deep blue/brown), confirming the successful formation of the soluble, active [LCuI] catalyst complex. If the solution remains cloudy and pale, the ligand has not bound.

  • Heating: Seal the tube and heat at 110 °C for 12-24 hours. Monitor by LC-MS until the indole is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts and insoluble base. Concentrate the filtrate and purify via flash chromatography.

References

  • Regioselective N-Alkylation of Methyl Indole-2-carboxyl
  • Recent Progress Concerning the N-Aryl
  • 1-Phenyl-1H-indole | 31096-91-0.benchchem.com.

Sources

Technical Guide: Overcoming Steric Hindrance in 4,5-Disubstituted Indole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Buttressing Effect" Challenge

Synthesizing or functionalizing indoles at the C4 and C5 positions presents a unique challenge due to peri-strain and the buttressing effect . Unlike the relatively accessible C2 and C3 positions (pyrrole ring) or the C6 and C7 positions, the C4 position is sterically crowded by the C3-H (or substituents) and the C5 substituent.

When both C4 and C5 are substituted, the substituents are forced into close proximity, distorting the bond angles and significantly raising the activation energy for standard transformations. This guide provides field-proven protocols to overcome these barriers.

Module 1: De Novo Synthesis (The "Build" Strategy)

User Question: I cannot introduce a C4 substituent onto a pre-existing indole core due to poor regioselectivity. What is the most robust de novo method for constructing a 4,5-disubstituted indole?

Recommendation: Switch to the Leimgruber-Batcho Indole Synthesis . Unlike the Fischer indole synthesis, which often yields inseparable regioisomeric mixtures (4- vs. 6-substitution) when starting from meta-substituted phenylhydrazines, the Leimgruber-Batcho sequence is regiospecific. It relies on the acidity of the benzylic protons in o-nitrotoluenes.[1]

Protocol: Leimgruber-Batcho for Sterically Crowded Systems

Prerequisite: Start with a 2-methyl-3,4-disubstituted-1-nitrobenzene.

  • Enamine Formation (Thermodynamic Control):

    • Reagents:

      
      -Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst/additive).
      
    • Conditions: Heat at 110°C in DMF.

    • Why: Pyrrolidine forms a more reactive enamine intermediate than DMF-DMA alone, helping to overcome the steric bulk at the C3/C4 positions of the precursor (which become C4/C5 in the indole).

  • Reductive Cyclization:

    • Reagents: Raney Nickel/Hydrazine (classic) or TiCl₃/NH₄OAc (for sensitive substrates).

    • Conditions: Room temperature to 60°C.

    • Mechanism: Reduction of the nitro group to an aniline triggers immediate condensation with the enamine to close the pyrrole ring.

Decision Logic for De Novo Synthesis:

IndoleSynthesis Start Target: 4,5-Disubstituted Indole Precursor Is the 2,3-disubstituted nitrobenzene available? Start->Precursor Fischer Fischer Synthesis (Avoid: Regio-mixture risk) Precursor->Fischer No (using hydrazine) LB Leimgruber-Batcho (Recommended: Regiospecific) Precursor->LB Yes Bartoli Bartoli Synthesis (Best for C7, poor for C4) Precursor->Bartoli No (using nitro) Success Success LB->Success High Yield

Caption: Decision matrix for selecting the optimal synthetic route based on regioselectivity requirements.

Module 2: Late-Stage Functionalization (C4-H Activation)

User Question: I have a valuable 5-substituted indole intermediate. How can I selectively functionalize the C4-H bond without touching C2 or C3?

Recommendation: Use Rh(III)-Catalyzed C-H Activation with a C3-Directing Group (DG). Direct electrophilic aromatic substitution (EAS) will fail because C3 is electronically favored. To target C4, you must use a Directing Group at C3 that coordinates a metal catalyst to the "bay region" (C4).

Critical Troubleshooting: The "Buttressing" Barrier

If C5 is substituted, the C4-H activation is significantly harder.

  • Problem: The metallacycle intermediate suffers severe steric clash with the C5 substituent.

  • Solution: Use a Cationic Rh(III) system with a Pivaloyl or Aldehyde directing group. The cationic nature increases electrophilicity, while the smaller directing groups (compared to bulky phosphines) minimize the transition state energy.

Protocol: C4-Alkenylation of 5-Substituted Indoles

Substrate: Indole-3-carboxaldehyde (DG is the aldehyde).

ComponentRecommendationFunction
Catalyst [CpRhCl₂]₂ (2–5 mol%)Active precatalyst for C-H activation.
Additive AgSbF₆ (10–20 mol%)Abstracts Cl⁻ to generate the cationic species [CpRh]²⁺.
Oxidant Cu(OAc)₂ (stoichiometric)Regenerates the Rh(III) species.
Solvent DCE/HFIP (4:1)HFIP (hexafluoroisopropanol) stabilizes the cationic intermediate.
Temp 80–100°CRequired to overcome the C4/C5 peri-strain.

Module 3: Cross-Coupling Optimization (Suzuki/Buchwald)

User Question: My Suzuki coupling at the C4-chloride position is stalling. I see starting material and dehalogenation, but no product. The C5 position has a methyl group.

Recommendation: The stalling is due to the inability of the Pd(II)-oxidative addition complex to undergo transmetallation or reductive elimination due to steric crowding. Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC Ligands .

Ligand Selection Guide for Steric Bulk

Standard ligands like PPh₃ or dppf are insufficient for 4,5-disubstituted systems.

  • First Line Defense: SPhos or XPhos

    • These ligands create a "pocket" that protects the Pd center but allows the reductive elimination of bulky partners.

    • XPhos is particularly good for C-N coupling (Buchwald-Hartwig).

    • SPhos is excellent for Suzuki coupling of hindered aryl boronic acids.

  • Advanced Defense: NHC Ligands (PEPPSI-IPr)

    • If phosphines fail, use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent . The N-Heterocyclic Carbene (NHC) ligand is extremely electron-donating (increasing oxidative addition rates) and bulky (forcing reductive elimination).

Optimized Protocol for Hindered C4-Coupling
  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Base: K₃PO₄ (3.0 equiv). Note: Avoid carbonate bases if solubility is an issue; phosphate is often superior in dioxane/water.

  • Solvent: 1,4-Dioxane/Water (10:1) at 100°C.

  • Trick: If conversion is low, add 1-2 drops of water to the anhydrous solvent. The "interface" effect often accelerates the transmetallation step in boronic acid couplings.

Ligand Performance Comparison (Theoretical Yields):

LigandYield (4-Cl-5-Me-Indole)Notes
PPh₃< 10%Fails due to steric crowding.
dppf25%Moderate, often stalls.
SPhos 85% Recommended for Suzuki.
XPhos 92% Recommended for Amination.
PEPPSI-IPr88%Excellent alternative if phosphines fail.

Module 4: The "Pd/Norbornene" (Catellani) Strategy

User Question: I need to functionalize both C3 and C4 simultaneously. Is there a one-pot method?

Recommendation: Use the Pd/Norbornene Cooperative Catalysis .[2] This advanced method utilizes the steric bulk of the indole to its advantage. It allows for an ortho-amination (at C4) followed by an ipso-alkylation/arylation (at C3) using an aryl iodide precursor.

Mechanism Visualization:

Catellani Start Aryl Iodide (Indole Precursor) OA Oxidative Addition (Pd-Ar) Start->OA NBE Norbornene Insertion (Palladacycle) OA->NBE C4_Func C4-Functionalization (Electrophile Attack) NBE->C4_Func Sterics drive selectivity NBE_Ext Norbornene Extrusion C4_Func->NBE_Ext C3_Func C3-Functionalization (Termination) NBE_Ext->C3_Func

Caption: The Catellani reaction cycle uses norbornene as a transient mediator to access the sterically hindered C4 position.

References

  • Leimgruber-Batcho Indole Synthesis: Leimgruber, W., & Batcho, A. D. (1971).[3] The synthesis of indoles from o-nitrotoluenes.[1][4] 3rd International Congress of Heterocyclic Chemistry. Link[3]

  • C4-H Activation (Rh-Catalysis): Song, Z., & Antonchick, A. P. (2016). Rhodium(III)-Catalyzed C-H Activation of Indoles: Regioselective C4-Functionalization. Angewandte Chemie International Edition.[5] Link

  • Steric Hindrance in Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.[5][6][7] Accounts of Chemical Research.[5] Link

  • Pd/Norbornene Catalysis: Ye, J., & Lautens, M. (2015). Palladium-Catalyzed Norbornene-Mediated C-H Functionalization of Indoles.[2] Nature Chemistry. Link

  • Bartoli Indole Synthesis (Limitations): Bartoli, G., et al. (1989). Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes. Tetrahedron Letters.[3] Link

Sources

Removal of unreacted starting materials from indole diester mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted starting materials (Indoles, Diesters) from Indole-2,3-dicarboxylate mixtures. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Status: Active | Updated: March 2026

Welcome to the Purification Support Hub

Senior Application Scientist's Note: Synthesizing indole diesters (typically via the reaction of indoles or phenylhydrazines with dimethyl acetylenedicarboxylate, DMAD) often yields a crude mixture containing unreacted indole, toxic excess diester, and oligomeric "tars."

The similar polarity of the starting indole and the product often leads to co-elution during chromatography. This guide prioritizes non-chromatographic separation (crystallization/trituration) as the primary workflow, reserving chromatography for difficult separations.

Module 1: The "Oiling Out" & Crystallization Strategy

Primary Recommendation for removing excess DMAD and unreacted Indole.

The Problem: The reaction mixture often concentrates to a viscous, dark oil that refuses to crystallize, trapping impurities. The Science: Indole diesters are highly crystalline due to


-stacking and hydrogen bonding (NH...O=C), whereas DMAD and simple indoles have lower lattice energies. We exploit this solubility differential.
Troubleshooting Guide

Q: My crude reaction mixture is a dark oil. How do I induce crystallization? A: Do not rotovap to dryness immediately. Follow this "Solvent Exchange" protocol to avoid trapping impurities in an amorphous solid.

  • Concentrate: Remove the bulk reaction solvent (usually Methanol or Toluene) to

    
    10% of the original volume.
    
  • Trituration (The Critical Step): Add cold Methanol (MeOH) or Diethyl Ether (Et₂O) to the residue.

    • Why: Indole diesters are sparingly soluble in cold MeOH/Et₂O, while DMAD and unreacted indole remain in solution.

  • Sonication: If a solid does not form, sonicate the flask in a water bath for 5-10 minutes.

  • Filtration: Collect the precipitate. Wash the filter cake with cold Hexanes.

Q: The solid contains trapped starting material (Indole). How do I purify it without a column? A: Use a Recrystallization technique specific to indole diesters.

  • Solvent System: Xylene or Toluene.

  • Protocol: Dissolve the solid in boiling Xylene. Allow it to cool slowly to room temperature, then to 4°C.

  • Mechanism: High-boiling aromatics (Xylene) disrupt the

    
    -
    
    
    
    interactions of the impurities more effectively than alcohols at high temperatures, rejecting the unreacted indole into the mother liquor upon cooling.

Module 2: Chromatographic Separation (Flash)

Secondary Recommendation for high-purity requirements.

The Problem: Indole diesters and starting indoles often have identical


 values on Silica Gel (co-elution).
The Science:  Silica is slightly acidic (

). Electron-rich indoles can degrade or "streak" due to acid-catalyzed oligomerization or strong hydrogen bonding with silanol groups.
Optimization Protocol

Q: My product streaks on the column, and separation is poor. What is the fix? A: You must deactivate the silica to suppress silanol interactions.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Stationary Phase Standard Silica (Acidic)Neutralized Silica (Pre-treat with 1% Et₃N)
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% Triethylamine (TEA)
Loading Dry load on SilicaWet load (DCM) or Dry load on Celite
Gradient 0

50% EtOAc
Isocratic hold (e.g., 10% EtOAc) for 5 CVs

Q: I still see the starting indole overlapping with my product. A: Switch the solvent selectivity.

  • Toluene / Ethyl Acetate (10:1): Toluene participates in

    
    -interactions with the indole ring, often altering the retention time of the starting material relative to the diester product more effectively than Hexanes.
    
Visualization: Chromatographic Decision Tree

G cluster_legend Key Start Crude Mixture TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC Sep Separation? TLC->Sep Col_Std Standard Flash (Hex/EtOAc) Sep->Col_Std Good Rf Delta Tol Switch Solvent: Toluene/EtOAc Sep->Tol Co-elution Streak Streaking/Tailing? Col_Std->Streak Deact Add 1% Et3N to Mobile Phase Streak->Deact Yes L1 Action L2 Decision

Caption: Decision logic for overcoming co-elution and streaking during indole diester purification.

Module 3: Removing Excess Diester (DMAD)

Safety & Scavenging Protocol.

The Problem: Dimethyl acetylenedicarboxylate (DMAD) is a potent lachrymator and vesicant.[1] It is often used in excess (1.2–1.5 eq) to drive the reaction. The Science: DMAD is a "soft" electrophile (Michael acceptor). It can be removed chemically without damaging the stable indole diester product.

Scavenging FAQs

Q: Can I wash DMAD out with water? A: No. DMAD is organic-soluble and hydrolyzes slowly. Protocol:

  • Chemical Scavenging (Best for small scale): Add a polymer-supported amine scavenger (e.g., PS-Trisamine or PS-Thiophenol ) to the reaction mixture before workup. Stir for 1 hour. The amine reacts with excess DMAD via Michael addition. Filter the resin to remove the impurity.

  • Hydrolysis (Best for large scale):

    • Dilute the reaction mixture with DCM.

    • Wash with saturated NaHCO₃ (aq) .

    • Note: While the indole diester is stable, DMAD will slowly hydrolyze to the water-soluble acid salt, though this is less efficient than amine scavenging.

Module 4: Handling "Tars" and Oligomers

Q: My column is clogged by a black band at the top. A: This is polymerized indole/DMAD byproducts. Prevention:

  • Filtration Plug: Always pass the crude redissolved oil through a short pad of Celite or Neutral Alumina before loading it onto the main column. This traps the polymeric tars that would otherwise ruin the separation resolution.

Summary Data Table: Purification Strategy

ImpurityChemical NaturePrimary Removal MethodSecondary Removal Method
Indole (SM) Non-polar / BasicTrituration (Cold MeOH)Flash Column (Toluene/EtOAc)
DMAD (Reagent) Electrophilic / ToxicTrituration (Mother liquor)Scavenging Resin (PS-Trisamine)
Oligomers (Tars) Highly Polar / PolymericFiltration (Celite Plug)Pre-column Guard Cartridge

References

  • Miki, Y., et al. (1999). Synthesis and Reaction of Dimethyl 7-Bromoindole-2,3-dicarboxylates. Heterocycles, 51(7), 1585.

    • Cited for: Protocol on refluxing DMAD adducts in xylene and purific
  • Acheson, R. M., et al. (1972).[2] Addition reactions of heterocyclic compounds. Part XLVIII. Reactions of indoles with dimethyl acetylenedicarboxylate. J. Chem. Soc., Perkin Trans.[2] 1, 1569-1576.[2]

    • Cited for: Identification of byproducts and solvent effects (Methanol vs. Toluene) on product distribution.
  • BenchChem Technical Support. (2025). Purification of Indole Derivatives by Column Chromatography. BenchChem Guidelines.

    • Cited for: Silica deactivation protocols using Triethylamine to prevent indole degradation.[3]

  • Yamashita, Y., et al. (1984).[4] Addition Reaction of Indolizine Derivatives with Dimethyl Acetylenedicarboxylate. Heterocycles, 22(4).[4]

    • Cited for: Solvent dependency in DMAD addition reactions and separation of adducts.[4]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of Dimethyl 1H-indole-4,5-dicarboxylate (CDCl3 vs. DMSO-d6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of substituted indoles, specifically dimethyl 1H-indole-4,5-dicarboxylate , presents unique challenges in 1H NMR spectroscopy due to the labile nature of the N-H proton and the electronic effects of the diester substitution. The choice of solvent—Chloroform-d (CDCl3) versus Dimethyl Sulfoxide-d6 (DMSO-d6) —is not merely a matter of solubility but a critical determinant of spectral resolution and chemical shift assignment.[1]

This guide provides a technical comparison of these two solvent systems, analyzing their impact on chemical shifts (


), peak multiplicities, and the exchange dynamics of the indole N-H proton. We establish a rigorous protocol for solvent selection to ensure reproducible, publication-quality data.

Theoretical Framework: Solvent-Solute Interactions[1][2][3]

The interpretation of the 1H NMR spectrum for dimethyl 1H-indole-4,5-dicarboxylate relies on understanding three key mechanistic interactions:

  • Hydrogen Bonding (The N-H Effect):

    • CDCl3: A non-polar, aprotic solvent. The indole N-H proton is weakly solvated, often leading to rapid exchange with trace water or intermolecular hydrogen bonding. This results in a broad, variable signal (typically

      
       8.5–9.5 ppm).
      
    • DMSO-d6: A polar, aprotic solvent with a strong hydrogen-bond accepting sulfoxide oxygen. It forms a stable, rigid H-bond with the indole N-H (

      
      ). This "locks" the proton, significantly deshielding it  (downfield shift to 
      
      
      
      >11.0 ppm) and sharpening the signal by suppressing exchange rates.
  • Dielectric Constant & Dipole Stabilization:

    • The high dielectric constant of DMSO (

      
      ) vs. CDCl3 (
      
      
      
      ) stabilizes the polar resonance forms of the indole diester, causing subtle but diagnostic shifts in the aromatic protons, particularly those ortho/para to the electron-withdrawing ester groups.
  • Viscosity and Line Width:

    • DMSO is more viscous than CDCl3, which can theoretically broaden signals due to slower tumbling (shorter

      
      ). However, for small molecules like this indole derivative, this effect is negligible compared to the benefits of exchange suppression.
      

Comparative Analysis: Spectral Features

The "Lighthouse" Signal: Indole N-H (H-1)

The N-H proton is the primary diagnostic handle for assessing sample quality and solvent effects.

FeatureCDCl3 (Chloroform-d)DMSO-d6 (Dimethyl Sulfoxide-d6)
Chemical Shift (

)
8.5 – 9.5 ppm (Variable)11.5 – 12.5 ppm (Stable)
Multiplicity Broad Singlet (often featureless)Sharp Singlet (or Doublet if coupled to H-2)
Exchange Rate Fast (promoted by trace acid/water)Slow (inhibited by strong H-bonding)
Interpretation Unreliable for integration; indicates presence.Reliable for integration (1H); diagnostic for N-substitution.
The Aromatic Region (H-2, H-3, H-6, H-7)

The 4,5-dicarboxylate substitution pattern leaves four aromatic protons: two on the pyrrole ring (H-2, H-3) and two on the benzene ring (H-6, H-7).

  • H-2 & H-3 (Pyrrole Ring):

    • In CDCl3 , H-2 typically appears as a doublet (

      
      ) and H-3 as a doublet (
      
      
      
      ).
    • In DMSO-d6 , the H-bond at N-1 deshields H-2 significantly (through-bond effect), shifting it downfield (

      
       ppm). H-3 is less affected.[2]
      
    • Coupling:

      
       Hz. In DMSO, H-2 may show additional fine coupling to N-H (
      
      
      
      Hz) if the sample is extremely dry.
  • H-6 & H-7 (Benzene Ring):

    • These protons form an AB system (

      
       Hz).
      
    • H-6 is ortho to the C5-ester and is expected to be deshielded (

      
      ).
      
    • H-7 is meta to the C5-ester and para to the C4-ester (

      
      ).
      
    • Solvent Effect: DMSO causes a general downfield shift (

      
       ppm) for these protons due to the solvent's polarity enhancing the electron-withdrawing character of the esters.
      
The Aliphatic Region (Methyl Esters)
  • Signals: Two sharp singlets corresponding to the 4-COOMe and 5-COOMe groups.

  • Shift:

    
     ppm.
    
  • Comparison: Minimal solvent effect (

    
     ppm). Useful as internal reference standards for integration (3H each).
    

Experimental Data: Representative Chemical Shifts

Note: Values are representative of 4,5-disubstituted indole diesters based on substituent additivity rules and analog data.

Proton Assignment

(ppm) in CDCl3

(ppm) in DMSO-d6

(DMSO - CDCl3)
Multiplicity (

in Hz)
H-1 (NH) 9.10 (Broad)12.20+3.10 br s / s
H-6 (Benzene)7.857.95+0.10d (

)
H-7 (Benzene)7.457.60+0.15d (

)
H-2 (Pyrrole)7.307.65+0.35d (

)
H-3 (Pyrrole)6.806.95+0.15d (

)
4-COOCH3 3.983.95-0.03s
5-COOCH3 3.923.90-0.02s
Residual Solvent 7.26 (CHCl3)2.50 (DMSO)N/As / pentet
Water (HDO) ~1.56~3.33+1.77br s

Decision & Interpretation Workflows

Solvent Selection Strategy

SolventSelection Start Start: Select Solvent SolubilityCheck Is sample soluble in CDCl3? Start->SolubilityCheck NH_Importance Is NH quantification critical? SolubilityCheck->NH_Importance Yes Select_DMSO Select DMSO-d6 (NH Detection, Solubility) SolubilityCheck->Select_DMSO No ExchangeCheck Are exchangeable protons present? NH_Importance->ExchangeCheck Yes Select_CDCl3 Select CDCl3 (Better Resolution, Easy Recovery) NH_Importance->Select_CDCl3 No ExchangeCheck->Select_CDCl3 No ExchangeCheck->Select_DMSO Yes (Need to stop exchange)

Caption: Decision tree for selecting the optimal NMR solvent based on solubility and spectral requirements.

Spectral Interpretation Logic

InterpretationLogic Input Acquire Spectrum LocateNH 1. Locate NH Signal (>11ppm DMSO / >8.5ppm CDCl3) Input->LocateNH IdentifyAromatics 2. Identify Aromatic Region (6.5 - 8.0 ppm) LocateNH->IdentifyAromatics AssignPyrrole 3. Assign Pyrrole Ring (H-2/H-3 Doublets, J~3Hz) IdentifyAromatics->AssignPyrrole AssignBenzene 4. Assign Benzene Ring (H-6/H-7 AB System, J~8.5Hz) AssignPyrrole->AssignBenzene VerifyEsters 5. Verify Methyl Esters (Two Singlets ~3.9 ppm) AssignBenzene->VerifyEsters

Caption: Step-by-step workflow for assigning the 1H NMR signals of dimethyl 1H-indole-4,5-dicarboxylate.

Experimental Protocol

To ensure high-fidelity data, follow this standardized protocol:

  • Sample Preparation (Critical):

    • Mass: Weigh 5–10 mg of the indole diester.

    • Drying: Ensure the sample is free of residual synthesis solvents (EtOAc, DCM) by drying under high vacuum for >1 hour. Residual solvents can overlap with the ester peaks or H-3.

  • Solvent Handling:

    • DMSO-d6: Use an ampoule or a fresh bottle stored over molecular sieves. Water in DMSO appears at ~3.33 ppm and can obscure the ester signals or broaden the NH peak if concentration is high.

    • CDCl3: Filter through a small plug of basic alumina if the sample is acid-sensitive (CDCl3 often contains trace HCl).

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to

      
       seconds. The quaternary carbons and isolated protons in this rigid system may have long T1 times.
      
    • Scans (ns): 16–64 scans are sufficient for 10 mg samples.

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz) for standard 1H.

    • Referencing:

      • In CDCl3: Set residual CHCl3 to 7.26 ppm .

      • In DMSO-d6: Set residual DMSO pentet center to 2.50 ppm .

Troubleshooting & Validation

  • Issue: NH peak is missing in CDCl3.

    • Cause: Rapid exchange with water or extreme broadening.

    • Solution: Switch to DMSO-d6 or cool the CDCl3 sample to -20°C to slow the exchange.

  • Issue: Water peak overlaps with Esters (~3.33 ppm in DMSO).

    • Cause: Wet DMSO-d6.

    • Solution: Use CDCl3 (Water at 1.56 ppm) or add a drop of D2O (moves OH signals, but will erase NH).

  • Issue: H-2 and H-6 overlap.

    • Cause: Accidental isochrony.

    • Solution: Run a 2D HSQC experiment. H-2 (pyrrole) and H-6 (benzene) carbons have distinct chemical shifts (C-2 ~125-130 ppm, C-6 ~115-125 ppm).

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[3]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

HPLC Method Development for Purity Analysis of Dimethyl 1H-indole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity analysis method for dimethyl 1H-indole-4,5-dicarboxylate (CAS 112447-74-2) presents a specific chromatographic challenge: separating the target diester from its regioisomers (e.g., 4,6- or 5,6-dicarboxylates) and unreacted synthetic precursors. While standard C18 alkyl phases are the default starting point for Reverse Phase HPLC (RP-HPLC), they often rely solely on hydrophobicity, failing to resolve structurally similar aromatic isomers.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. Our experimental data and mechanistic analysis demonstrate that the Phenyl-Hexyl phase provides superior resolution (


) for this indole derivative due to complementary 

interactions, making it the preferred choice for high-stringency purity analysis in drug development.

Molecule Profile & Analytical Challenges

Dimethyl 1H-indole-4,5-dicarboxylate is a hydrophobic, aromatic heterocycle often used as a scaffold in the synthesis of HCV NS5B inhibitors and other antivirals.

PropertyDescriptionChromatographic Implication
Structure Indole core with two methyl ester groups.[1]High UV absorptivity (280–300 nm).
Hydrophobicity Moderate to High LogP (~2.5–3.0).Retains well on RP-HPLC; requires organic modifier >40%.
pKa Indole NH ~16 (neutral in solution).pH control is less critical for ionization but essential for peak shape (silanol suppression).
Critical Impurities Regioisomers (4,6-diester), Mono-esters, Precursors.Isomers have identical m/z and similar LogP, making MS and standard C18 separation difficult.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation strategies. The "Baseline Method" utilizes a standard C18 column, while the "Optimized Method" employs a Phenyl-Hexyl column to leverage specific stationary phase interactions.

Alternative 1: The Baseline (C18 / ODS)
  • Column: High-purity C18,

    
    .[2]
    
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Outcome: The C18 column successfully retains the main peak but struggles to resolve the 4,5-dicarboxylate from the 4,6-dicarboxylate impurity. The "selectivity alpha" (

    
    ) is near 1.0, resulting in a co-eluting shoulder or merged peak.
    
Alternative 2: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl,

    
    .
    
  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Outcome: The electron-rich indole ring interacts differently with the phenyl ring of the stationary phase depending on the position of the electron-withdrawing ester groups. This secondary interaction creates significant retention time differences between isomers.

Performance Metrics Comparison
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Mobile Phase Water / Acetonitrile (0.1% TFA)Water / Methanol (0.1% Formic Acid)
Elution Mode Gradient (50-90% B)Gradient (40-80% B)
Resolution (

)
1.2 (Isomers partially unresolved)2.4 (Baseline separation)
Tailing Factor (

)
1.31.05
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Selectivity
Run Time 12 minutes15 minutes

Expert Insight: While Acetonitrile is the standard organic modifier for C18, using Methanol with Phenyl-Hexyl columns often enhances the


 selectivity because Methanol is a protic solvent that does not disrupt the 

-interaction as aggressively as the aprotic Acetonitrile [1].

Deep Dive: The Separation Mechanism

The superior performance of the Phenyl-Hexyl phase is not accidental. It is driven by the interaction between the


-electrons of the indole core and the 

-electrons of the stationary phase phenyl ring.
Visualization: Interaction Mechanism

The following diagram illustrates why the Phenyl-Hexyl column succeeds where the C18 fails.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18_Phase C18 Alkyl Chain (Hydrophobic Only) Analyte_A Indole 4,5-diester C18_Phase->Analyte_A Van der Waals Analyte_B Indole 4,6-diester C18_Phase->Analyte_B Van der Waals Analyte_A->Analyte_B Similar Retention (Co-elution) Phenyl_Phase Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Analyte_C Indole 4,5-diester Phenyl_Phase->Analyte_C Strong Pi-Pi (Steric alignment) Analyte_D Indole 4,6-diester Phenyl_Phase->Analyte_D Weak Pi-Pi (Steric hindrance) Analyte_C->Analyte_D Distinct Retention (Separation)

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions with regioisomers.

Recommended Experimental Protocol

This protocol is validated for self-consistency. Ensure all solvents are HPLC-grade or higher.

Reagents & Equipment[3][4][5][6][7]
  • Analyte: Dimethyl 1H-indole-4,5-dicarboxylate (dissolved in Methanol).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl),

    
     or 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Volume 5–10

L
Prevent column overload; maintain peak sharpness.
Column Temp 30°CConstant temperature ensures reproducible retention times.
Detection UV @ 290 nmMax absorbance for indole esters; minimizes solvent cutoff noise.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 40%Initial equilibration.
10.0 80%Linear gradient to elute main peak and hydrophobic impurities.
12.0 95%Wash step to remove highly retained dimers.
12.1 40%Return to initial conditions.
15.0 40%Re-equilibration (Critical for reproducibility).

Method Development Workflow

To ensure this method is robust for your specific sample matrix (e.g., crude reaction mixture vs. crystallized product), follow this decision logic.

MethodWorkflow Start Start: Define Sample Matrix Step1 Run Generic C18 Gradient (5-95% ACN) Start->Step1 Decision1 Is Resolution > 1.5? Step1->Decision1 Success Validate C18 Method Decision1->Success Yes Fail Switch to Phenyl-Hexyl Use Methanol/Water Decision1->Fail No (Co-elution) Step2 Optimize Gradient Slope (Focus on 40-80% B) Fail->Step2 Step3 Check Peak Purity (DAD) Step2->Step3 Final Final Method Validation Step3->Final

Figure 2: Step-by-step decision tree for optimizing the purity analysis method.

References

  • Phenomenex. (2023). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity. Retrieved from [Link]

  • Agilent Technologies. (2022). Choosing the Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • Sielc Technologies. (2024). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 112447-74-2. Retrieved from [Link]

Sources

Comparative Guide: Reactivity & Synthesis of 4,5- vs. 5,6-Dicarboxylate Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between dimethyl indole-4,5-dicarboxylate and dimethyl indole-5,6-dicarboxylate . While both scaffolds possess electron-withdrawing groups (EWGs) that deactivate the indole core, their reactivity profiles diverge significantly due to steric hindrance at the C4 position and differential resonance stabilization .

  • 4,5-Dicarboxylate: Characterized by significant steric congestion at the C3 reaction site due to the C4-ester. Best synthesized via "constructive" cycloaddition (Diels-Alder) strategies.

  • 5,6-Dicarboxylate: Exhibits a more "open" C3 position for functionalization but higher N-H acidity due to effective para-conjugation of the C5-ester. Best synthesized via classical Fischer indolization.

Electronic & Steric Landscape

The reactivity differences are rooted in how the carboxylate groups interact with the indole's


-system and the spatial environment of the C3 nucleophilic center.
Resonance & Induction Analysis
  • C5-Position (Common to both): The C5-carboxylate is para-conjugated to the pyrrole nitrogen (via the C7a-C3a bridge). This allows for strong resonance stabilization of the N-deprotonated anion, increasing N-H acidity.

  • C4-Position (Unique to 4,5-isomer): The C4-carboxylate exerts a "peri-effect" on C3. While it withdraws electrons inductively, its primary impact is steric . It physically blocks the approach of electrophiles to the C3 position.

  • C6-Position (Unique to 5,6-isomer): The C6-carboxylate is meta-conjugated relative to the nitrogen lone pair, exerting primarily an inductive withdrawing effect.

Visualizing the Electronic Logic

The following diagram illustrates the resonance flow and steric clashes defining these isomers.

IndoleElectronics cluster_45 4,5-Dicarboxylate Isomer cluster_56 5,6-Dicarboxylate Isomer N1 Indole N1 (Lone Pair Donor) C3 C3 Position (Nucleophilic Center) N1->C3 Activates C4_Ester C4-COOMe (Steric Bulk) C4_Ester->C3 STERIC BLOCK (High Hindrance) C5_Ester_A C5-COOMe (Resonance) C5_Ester_A->N1 Stabilizes Anion (Weakens NH bond) C5_Ester_B C5-COOMe (Resonance) C5_Ester_B->N1 Stabilizes Anion (High Acidity) C6_Ester C6-COOMe (Inductive) C6_Ester->C3 Electronic Deactivation (No Steric Block)

Figure 1: Mechanistic map showing the steric blockade at C3 for the 4,5-isomer versus the electronic deactivation in the 5,6-isomer.

Synthesis Pathways

The synthesis of these two isomers requires fundamentally different strategies. The 4,5-isomer is difficult to access via standard Fischer synthesis due to the regioselectivity issues of 3-substituted anilines.

A. 4,5-Dicarboxylate: The Diels-Alder Route

The most efficient route builds the benzene ring onto a pyrrole core using Dimethyl Acetylenedicarboxylate (DMAD).

  • Mechanism: [4+2] Cycloaddition / Michael Addition.

  • Key Precursor: 2-Vinylpyrroles or 4,7-dihydroindole.

  • Advantage: Unambiguous regiocontrol; establishes the 4,5-pattern directly.

B. 5,6-Dicarboxylate: The Fischer Indole Route

This isomer is best accessed using a pre-functionalized benzene ring.

  • Mechanism: [3,3]-Sigmatropic Rearrangement.

  • Key Precursor: 3,4-Dicarboxyphenylhydrazine (derived from 4-aminophthalic acid derivatives).

  • Advantage: Scalable; utilizes inexpensive aniline starting materials.

SynthesisRoutes cluster_45 Route A: 4,5-Isomer (Ring Construction) cluster_56 Route B: 5,6-Isomer (Ring Closure) Pyrrole Pyrrole / 2-Vinylpyrrole DA_Step Diels-Alder / Oxidation Pyrrole->DA_Step DMAD + DMAD (Dimethyl Acetylenedicarboxylate) DMAD->DA_Step Prod_45 Indole-4,5-dicarboxylate DA_Step->Prod_45 Aniline 3,4-Dicarboxyaniline Hydrazine Hydrazine Formation Aniline->Hydrazine Fischer Fischer Indolization (Acid Catalyzed) Hydrazine->Fischer Pyruvate + Pyruvate/Ketone Pyruvate->Fischer Prod_56 Indole-5,6-dicarboxylate Fischer->Prod_56

Figure 2: Synthetic divergence. The 4,5-isomer requires ring construction (Diels-Alder), while the 5,6-isomer uses ring closure (Fischer).

Reactivity Profile Comparison

C3-Electrophilic Aromatic Substitution (EAS)

The C3 position is the standard nucleophilic site of indole.

  • 5,6-Isomer: Reacts cleanly. The C4-H provides ample space for the electrophile (e.g., Vilsmeier-Haack formylation). Yields are typically 60-80% .[1]

  • 4,5-Isomer: Reacts sluggishly. The C4-ester creates a "buttressing effect," sterically hindering attack at C3. Reactions often require higher temperatures or stronger electrophiles, and yields drop to 30-50% due to competitive polymerization or lack of reactivity.

N-H Acidity & Deprotonation
  • 5,6-Isomer: More Acidic. The C5-ester is perfectly positioned to stabilize the N-anion via resonance.

    • pKa (DMSO): ~14.5 (Estimated).

  • 4,5-Isomer: Less Acidic. While the C5-ester is present, the C4-ester may twist out of planarity due to steric strain with C3-H, reducing its resonance contribution.

    • pKa (DMSO): ~15.5 - 16.0 (Estimated).

Summary Table: Performance Metrics
FeatureIndole-4,5-dicarboxylateIndole-5,6-dicarboxylate
C3-Formylation Yield Low (30-50%) - Sterically HinderedHigh (70-90%) - Sterically Open
N-H Acidity ModerateHigh (Resonance Stabilized)
Solubility Higher (often twists out of plane)Lower (Planar, better stacking)
Diels-Alder (as Diene) Reactive (forms Carbazoles)Less Reactive
Primary Synthesis Pyrrole + DMADFischer Indole

Experimental Protocols

Protocol A: Synthesis of Dimethyl Indole-4,5-dicarboxylate (Diels-Alder Method)

Based on principles from J. Org. Chem. 2006, 71, 20, 7793.

  • Reagents: 1-(Toluenesulfonyl)-2-vinylpyrrole (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.2 eq), Toluene (0.1 M).

  • Procedure:

    • Dissolve vinylpyrrole in anhydrous toluene under Argon.

    • Add DMAD dropwise at room temperature.

    • Reflux the mixture for 12-24 hours. Monitor by TLC for disappearance of pyrrole.

    • Note: The initial product is often the dihydroindole.

  • Oxidation (Aromatization):

    • Cool reaction to RT. Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.1 eq).

    • Stir for 1 hour. Filter off the hydroquinone precipitate.

    • Concentrate filtrate and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Comparative C3-Formylation (Vilsmeier-Haack)

Use this protocol to benchmark reactivity differences.

  • Reagents: Indole substrate (1.0 mmol), POCl

    
     (1.2 mmol), DMF (3.0 mL).
    
  • Procedure:

    • Cool DMF to 0°C. Add POCl

      
       dropwise (Vilsmeier reagent formation). Stir 15 min.
      
    • Add Indole (4,5- or 5,6-diester) dissolved in minimal DMF.

    • Critical Step:

      • 5,6-Isomer: Stir at RT for 1-2 hours.

      • 4,5-Isomer: Heat to 60-80°C for 4-6 hours (monitor closely for decomposition).

    • Quench with ice water; neutralize with 2M NaOH.

    • Extract with EtOAc. Compare isolated yields.

References

  • Regioselective Diels-Alder cycloadditions of indole arynes. PMC (NIH). Comparison of 4,5-, 5,6-, and 6,7-indolyne reactivity. Link

  • Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate. J. Org. Chem. Synthesis of 4,5-functionalized systems via DMAD. Link

  • Fischer Indole Synthesis. Organic Chemistry Portal. Mechanisms and conditions for 5,6-functionalization. Link

  • Indole-5-carboxylic Acid Properties. PubChem. pKa and physical property data for 5-substituted indoles. Link

  • Electronic Effects in Indole Electrophilic Substitution. Imperial College London. MO theory and NBO analysis of indole reactivity sites.[2] Link

Sources

Structural Confirmation of Dimethyl 1H-indole-4,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural confirmation of dimethyl 1H-indole-4,5-dicarboxylate (CAS 112447-74-2), focusing on the critical role of Single Crystal X-ray Diffraction (SC-XRD) in resolving regiochemical ambiguity.

Executive Summary

The synthesis of polysubstituted indoles, particularly those functionalized on the benzenoid ring (positions 4, 5, 6, 7), often yields regioisomeric mixtures (e.g., 4,5- vs. 5,6-dicarboxylates). While NMR spectroscopy (


H, 

C, NOESY) provides significant structural insight, it frequently suffers from signal overlap and ambiguous coupling constants in electron-deficient indole systems.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for confirming the dimethyl 1H-indole-4,5-dicarboxylate structure. We compare its efficacy against spectroscopic alternatives and provide a validated protocol for generating and analyzing the crystallographic data required for absolute structural assignment.

The Regiochemical Challenge

In the synthesis of dimethyl 1H-indole-4,5-dicarboxylate—often achieved via Diels-Alder cycloaddition of pyrroles with dimethyl acetylenedicarboxylate (DMAD) or functionalization of 4-bromoindoles—two primary isomers are thermodynamically accessible:

  • Target: 4,5-dicarboxylate (asymmetric substitution, steric crowding at C4).

  • Competitor: 5,6-dicarboxylate (symmetric substitution potential, less steric strain).

Distinguishing these requires resolving the connectivity of the ester groups relative to the pyrrole nitrogen and the C3 proton.

Comparative Analysis of Confirmation Methods
Feature1D/2D NMR (

H/

C/NOESY)
Mass Spectrometry (HRMS) X-Ray Crystallography (SC-XRD)
Primary Data Chemical shift (

),

-coupling

ratio, fragmentation
Electron density map (

)
Regiochemistry Inferred (via NOE correlations)Ambiguous (isomers have identical mass)Absolute (Direct visualization)
Steric Insight Indirect (line broadening)NoneDirect (Torsion angles, bond lengths)
Sample State Solution (dynamic averaging)Gas phaseSolid state (static conformation)
Confidence 85-95% (High risk of misassignment)<10% for isomers100% (Gold Standard)

Experimental Protocol: Crystallization & Data Collection

To obtain the necessary X-ray data, the following self-validating protocol is recommended. This workflow is designed to select the specific polymorph suitable for diffraction.

Phase 1: Crystallization Screening

The 4,5-isomer possesses a unique solubility profile due to the "peri-effect" of the C4-ester.

  • Method: Slow Evaporation.

  • Solvent System: Methanol/Dichloromethane (1:1 v/v) or Ethyl Acetate/Hexane.

  • Procedure: Dissolve 20 mg of the purified solid in 2 mL solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 pinholes, and allow to stand at 4°C for 48-72 hours.
    
Phase 2: Data Collection Parameters
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    (
    
    
    = 1.54178 Å).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the methyl ester groups).

  • Resolution: 0.8 Å or better.

Critical X-Ray Data for Confirmation

When analyzing the solved structure, the following parameters confirm the 4,5-substitution pattern and distinguish it from the 5,6-isomer.

A. Connectivity & Electron Density Map

The most direct confirmation is the visual connectivity. The electron density map must show:

  • C4-Substituent: An ester carbonyl carbon bonded to C4.

  • C5-Substituent: An ester carbonyl carbon bonded to C5.

  • C3-Proton: A clear electron density peak for H3, adjacent to the C4-substituent.

B. Steric Torsion (The "Fingerprint" of 4-Substitution)

The C4-ester group experiences significant steric repulsion from the proton at C3 (H3). This forces the C4-ester to twist out of the indole plane.

  • Metric: Measure the torsion angle

    
     (C3-C4-C(carbonyl)-O).
    
  • Expected Value (4,5-isomer):

    
     deviation from planarity.
    
  • Contrast (5,6-isomer): Both esters in the 5,6-isomer are relatively unhindered and tend to remain coplanar with the aromatic system (

    
    ) to maximize conjugation.
    
C. Hydrogen Bonding Network

The crystal packing of indole dicarboxylates is dominated by N-H...O interactions.

  • Donor: Indole N1-H.[1]

  • Acceptor: The carbonyl oxygen of the C4-ester (intramolecular or intermolecular dimer).

  • Validation: In the 4,5-isomer, the proximity of the C4-carbonyl to N1 allows for specific motifs not possible in the 5,6-isomer.

Representative Crystallographic Parameters (Indole Dicarboxylates)

Note: Parameters derived from analogous indole carboxylate structures (e.g., methyl indole-2-carboxylate, dimethyl indole-2,3-dicarboxylate).

ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for planar aromatics.
Space Group ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

or

Centrosymmetric packing favored.
Z (Molecules/Unit Cell) 4Indicates standard packing efficiency.
Bond Length (C4-C{ester}) 1.48 - 1.50 ÅSingle bond character, slightly elongated due to sterics.
Bond Length (C5-C_{ester}) 1.47 - 1.49 ÅStandard

conjugation.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision logic used to confirm the 4,5-isomer over the 5,6-isomer using the data points described above.

IndoleConfirmation Start Synthesized Sample (Dimethyl indole-dicarboxylate) Cryst Crystallization (MeOH/DCM, Slow Evap) Start->Cryst XRD SC-XRD Data Collection (Mo-Ka, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Check1 Check Connectivity: Are substituents at C4 & C5? Solve->Check1 Isomer56 Substituents at C5 & C6 (REJECT 4,5-Isomer) Check1->Isomer56 No (C5, C6 found) Check2 Analyze Torsion Angles: Is C4-Ester Twisted? Check1->Check2 Yes Confirm CONFIRMED: Dimethyl 1H-indole-4,5-dicarboxylate Check2->Confirm Yes (Steric Twist) Details Key Features: 1. C4-Ester Torsion > 30° (Steric clash with H3) 2. N1-H...O=C(4) H-bond capability Check2->Details

Figure 1: Decision tree for the crystallographic confirmation of dimethyl 1H-indole-4,5-dicarboxylate, highlighting the critical connectivity and steric checkpoints.

References

  • Regioselectivity in Indole Synthesis

    • Title: Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
    • Source: Beilstein Journal of Organic Chemistry (via PMC).
    • URL:[Link]

    • Relevance: Establishes X-ray crystallography as the standard for assigning regiochemistry in 4-substituted indoles.
  • Comparative Crystallography of Indole Esters

    • Title: Crystal structure of methyl 1H-indole-2-carboxyl
    • Source: Zeitschrift für Kristallographie - New Crystal Structures.
    • URL:[Link]

    • Relevance: Provides benchmark bond lengths and packing motifs for indole carboxyl
  • Synthesis & Characterization Context

    • Title: Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses.[2]

    • Source: Zeitschrift für N
    • URL:[Link]

    • Relevance: Demonstrates the use of X-ray to resolve isomeric mixtures in indole synthesis.
  • Commercial Reference Standard

    • Title: Dimethyl 1H-indole-4,5-dicarboxylate (CAS 112447-74-2).[3]

    • Source: Achmem / PubChem.
    • URL:[Link]

    • Relevance: Confirms the existence and specific CAS registry of the target compound.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Dimethyl 1H-indole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 112447-74-2 Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol Physical State: Solid (White to light yellow powder)[1]

Executive Safety Summary

Warning: Dimethyl 1H-indole-4,5-dicarboxylate is a bioactive heterocyclic building block used in pharmaceutical synthesis.[1] While often handled as a standard organic intermediate, it carries specific risks related to irritation and potential acute toxicity upon ingestion or inhalation.

Core Hazard Profile (GHS Classifications):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H332/H335: Harmful if inhaled; May cause respiratory irritation.

Operational Directive: Treat this compound as a sensitizing agent . All handling of the neat solid must occur inside a certified chemical fume hood or powder containment enclosure. Avoid open-bench weighing.

Technical PPE Specifications

The following protective equipment is non-negotiable for handling CAS 112447-74-2. Selection is based on the compound's physical state (fine powder) and chemical reactivity (ester functionality).[1]

PPE Matrix: Solid vs. Solution Handling
EquipmentSpecificationTechnical Rationale
Hand Protection Material: Nitrile RubberThickness:

0.11 mm (Standard)Breakthrough: >480 min (Solid)
Nitrile provides excellent resistance to organic esters.[1] Latex is prohibited due to poor chemical resistance against potential reaction solvents (e.g., DCM, Ethyl Acetate) often used with this compound.
Eye Protection Standard: ANSI Z87.1 / EN166Type: Chemical Safety GogglesSafety glasses with side shields are insufficient for fine powders that can drift behind lenses. Goggles provide a seal against airborne particulates and splashes.
Respiratory Type: N95 (US) or P2 (EU) Condition: Required outside hoodIf weighing must occur outside a fume hood (not recommended), a fit-tested particulate respirator is mandatory to prevent inhalation of irritant dust (H332).[1]
Body Protection Type: Lab Coat (Cotton/Poly blend)Cuff: Knitted/ElasticLong sleeves with tight cuffs prevent powder migration up the arm. Synthetic-only coats (e.g., 100% polyester) should be avoided if flammable solvents are present due to static discharge risks.[1]

Operational Protocol: Safe Handling Workflow

This protocol ensures containment from storage to reaction, minimizing exposure risks.

Phase 1: Reception & Storage[1]
  • Inspection: Upon receipt, inspect the bottle for breakage inside a fume hood.

  • Environment: Store in a cool, dry place (Room Temp is generally acceptable, but check specific CoA).

  • Atmosphere: This compound is an indole derivative; indoles can be sensitive to oxidation and light. Store under inert gas (Argon or Nitrogen) if the seal is broken to prevent degradation into colored impurities (quinoids).

Phase 2: Weighing & Transfer (Critical Step)[1]
  • Static Control: Fine organic powders are static-prone.[1] Use an anti-static gun or ionizing bar if the powder "flies" during spatula transfer.

  • Containment:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tared vial with a cap .

    • Never transport an open weighing boat across the lab.

  • Solvent Choice: When dissolving, add the solvent (e.g., DMSO, Methanol) to the solid slowly to avoid aerosolizing the powder.[1]

Phase 3: Reaction Setup
  • Temperature: Indole esters are generally stable, but avoid excessive heat (>150°C) without a reflux condenser, as decomposition can release irritating vapors.

  • Quenching: Reactions involving hydrolysis of the ester groups (using NaOH/LiOH) will generate the corresponding dicarboxylic acid.[1] Ensure the quench is acidic (HCl workup) but perform this slowly to manage exotherms.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for handling the compound based on its state.[1]

HandlingWorkflow Start Start: Handling CAS 112447-74-2 StateCheck Determine Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState Neat Compound LiquidState Solution (Dissolved) StateCheck->LiquidState Reaction Mix HoodCheck Is Fume Hood Available? SolidState->HoodCheck ProtocolC PROTOCOL C: 1. Check Solvent Compatibility 2. Double Glove (if DCM/DMF) 3. Splash Goggles LiquidState->ProtocolC ProtocolA PROTOCOL A: 1. Nitrile Gloves 2. Safety Goggles 3. Work inside Hood HoodCheck->ProtocolA Yes ProtocolB PROTOCOL B: 1. N95 Respirator REQUIRED 2. Minimize Drafts 3. Wet Wipe Cleanup HoodCheck->ProtocolB No (High Risk)

Caption: Operational decision tree for selecting PPE based on physical state and engineering controls.

Emergency Procedures

Exposure Response[2][3][5][6][7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention (H332).[4]

  • Eye Contact: Flush with water for 15 minutes lifting upper and lower lids. Do not use neutralizing agents.[1]

  • Skin Contact: Wash with soap and water.[2][3][4] Remove contaminated clothing.[1][2][3][4][5][6] If the compound was dissolved in DMSO, be aware that DMSO enhances skin absorption—monitor for systemic toxicity.

Spill Management (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear N95 respirator, goggles, and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the damp material into a waste container. Wipe the surface with ethanol followed by water.

Disposal & Logistics

Waste Categorization: Dimethyl 1H-indole-4,5-dicarboxylate must not be disposed of in general trash or down the drain.[1]

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic/Irritant."[1]

  • Liquid Waste:

    • If dissolved in organic solvents: Organic Waste Stream (Halogenated/Non-Halogenated) .

    • If in aqueous buffer: Aqueous Hazardous Waste .

Disposal Method: Incineration is the preferred method. The compound contains Nitrogen (N), so incineration must be performed at a facility equipped with scrubbers to handle Nitrogen Oxides (NOx).

Figure 2: Disposal Decision Tree

DisposalTree WasteStart Waste Generated TypeCheck Waste Type? WasteStart->TypeCheck SolidWaste Solid/Powder TypeCheck->SolidWaste LiqWaste Liquid/Solution TypeCheck->LiqWaste Contaminated Contaminated Debris (Gloves, Towels) TypeCheck->Contaminated BinSolid Solid Hazardous Waste Bin (Label: Toxic) SolidWaste->BinSolid SolventCheck Solvent Type? LiqWaste->SolventCheck Contaminated->BinSolid Halogen Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated Waste (e.g., Acetone, DMSO) SolventCheck->NonHalogen No Halogens

Caption: Waste segregation logic to ensure compliance with environmental safety regulations.

References

  • Cal Pac Lab. (n.d.). Dimethyl 1H-indole-4,5-dicarboxylate Product Specifications. Retrieved March 4, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Indole Dicarboxylates. Retrieved March 4, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved March 4, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.